ICI 199441
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLWVWZSDBTGQJ-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921646 | |
| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-84-3 | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115199-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ici 199441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115199843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-199441 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5E310AJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 199441 is a potent and selective kappa-opioid receptor (KOR) agonist that has been instrumental in the characterization of the KOR system.[1][2] Its unique pharmacological profile, notably its G protein-biased agonism at the human KOR, distinguishes it from other KOR ligands and underscores its potential as a research tool and a lead compound for therapeutic development.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional potency, and downstream signaling pathways. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its signaling cascades and experimental workflows.
Core Mechanism of Action: Selective and Biased Agonism at the Kappa-Opioid Receptor
This compound exerts its effects primarily through the activation of the kappa-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] Upon binding, this compound stabilizes a conformation of the KOR that preferentially engages intracellular G proteins over β-arrestin proteins.[1] This "biased agonism" is a critical feature of its mechanism, as the G protein and β-arrestin pathways are associated with distinct physiological outcomes. The G protein pathway is generally linked to the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway has been implicated in adverse effects such as dysphoria and sedation.
At the human KOR, this compound demonstrates a clear G protein bias.[1] However, it is noteworthy that this bias is species-dependent, with the compound showing an internalization-biased (indicative of β-arrestin recruitment) profile at the mouse KOR.[1]
Quantitative Pharmacological Profile
The following tables summarize the binding affinities and functional potencies of this compound at opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Species |
| Kappa (κ) | Guinea Pig Brain | [³H]bremazocine | 6.9 | Guinea Pig |
| Kappa (κ) | Guinea Pig Brain | [³H]U-69593 | 1.5 | Guinea Pig |
| Mu (μ) | Not Specified | Not Specified | >1000 | Not Specified |
| Delta (δ) | Not Specified | Not Specified | >1000 | Not Specified |
Table 2: Functional Potency of this compound
| Assay | Tissue/Cell Line | Measured Effect | EC₅₀/IC₅₀ (nM) | Species |
| [³⁵S]GTPγS Binding | CHO cells expressing human KOR | G protein activation | 0.3 | Human |
| Mouse Vas Deferens | Inhibition of electrically stimulated contraction | 2.5 | Mouse | |
| Guinea Pig Ileum | Inhibition of electrically stimulated contraction | 0.27 | Guinea Pig | |
| Anti-nociception (Abdominal Constriction) | In vivo | Reduction of writhing | ED₅₀ = 0.03 mg/kg (s.c.) | Mouse |
| Cardioprotection | In vivo (Ischemia/Reperfusion) | Reduction of infarct size | 0.1 mg/kg (i.v.) | Rat |
Signaling Pathways
G Protein-Mediated Signaling
As a G protein-biased agonist, the primary signaling cascade initiated by this compound involves the activation of heterotrimeric G proteins, specifically of the Gαi/o family. This leads to the following downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). This typically results in neuronal hyperpolarization and reduced neurotransmitter release.
-
Activation of MAPK Pathways: KOR activation has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. The activation of these pathways can influence gene expression and contribute to the long-term effects of KOR agonism.
References
An In-depth Technical Guide to ICI 199441: A Potent and Selective κ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441 is a potent and selective agonist of the κ-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including analgesia, mood, and addiction. Initially misidentified in some contexts as a leukotriene D4 antagonist, extensive research has firmly established its role as a significant tool in the study of the κ-opioid system. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound is a synthetic, non-opioid compound with a complex chemical structure that dictates its high affinity and selectivity for the κ-opioid receptor.
Chemical Structure:
-
IUPAC Name: 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide
-
CAS Number: 115199-84-3 (for hydrochloride)
-
Molecular Formula: C₂₁H₂₄Cl₂N₂O
-
Molecular Weight: 391.33 g/mol (free base)
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at room temperature |
Pharmacological Properties
This compound is characterized by its high potency and selectivity as a κ-opioid receptor agonist. Its pharmacological profile has been determined through various in vitro and in vivo studies.
Binding Affinity and Selectivity
The binding affinity of this compound for the κ-opioid receptor, as well as its selectivity over other opioid receptor subtypes (μ and δ), has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
Table 2: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. KOR) |
| κ (Kappa) | 0.04 | - |
| μ (Mu) | 54 | 1350 |
| δ (Delta) | 24 | 600 |
| Data presented as a representative example; values may vary between studies.[1] |
Functional Activity
As a KOR agonist, this compound stimulates intracellular signaling pathways upon binding to the receptor. Its functional potency is often determined using GTPγS binding assays, which measure the activation of G proteins, a key step in the signaling cascade. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.
Table 3: Functional Potency of this compound
| Assay | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding | EC50 | Data not consistently available in searched literature |
| The EC50 value for this compound in a GTPγS binding assay is not readily available in the public domain, highlighting a gap in the published literature. |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by activating the κ-opioid receptor, which is coupled to inhibitory G proteins (Gαi/o). This activation initiates a signaling cascade that leads to the modulation of various cellular processes. Notably, this compound is a G protein-biased agonist, meaning it preferentially activates the G protein pathway over the β-arrestin pathway.[2]
Upon agonist binding, the Gαi/o subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can then interact with and modulate the activity of various ion channels, including inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for the κ-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human κ-opioid receptor (e.g., CHO-KOR cells).
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in a lysis buffer and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of various concentrations of unlabeled this compound.
-
50 µL of [³H]U-69,593 at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
For total binding, add 50 µL of assay buffer instead of the unlabeled compound.
-
For non-specific binding, add a high concentration of an unlabeled KOR ligand (e.g., 10 µM unlabeled U-69,593).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G proteins coupled to the κ-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human κ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare KOR-expressing cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of various concentrations of this compound or vehicle.
-
50 µL of the membrane suspension.
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the κ-opioid receptor system. Its high potency, selectivity, and G protein-biased agonism make it an important compound for studies aimed at understanding the physiological and pathological roles of KOR activation. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the field of opioid pharmacology and drug development.
References
The Potent and Selective Kappa-Opioid Receptor Agonist: A Technical Guide to the Binding Affinity of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of ICI 199441 for the kappa-opioid receptor (KOR). This compound is a potent and selective KOR agonist that has been instrumental in preclinical research to understand the role of the kappa-opioid system in various physiological and pathological processes, including analgesia, mood disorders, and addiction.[1][2] A key characteristic of this compound is its nature as a G protein-biased agonist, preferentially activating G protein-mediated signaling pathways over β-arrestin pathways.[2][3] This guide summarizes the quantitative binding data, details the experimental methodologies for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound has been determined through radioligand displacement assays, yielding inhibitory constant (Ki) values. The Ki is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher binding affinity. The data presented below demonstrates the high affinity and selectivity of this compound for the kappa-opioid receptor over mu (MOR) and delta (DOR) opioid receptors.
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Kappa (κ) | Human | [3H]diprenorphine | 0.04 | [4] |
| Mu (μ) | Human | [3H]diprenorphine | 54 | [4] |
| Delta (δ) | Human | [3H]diprenorphine | 24 | [4] |
Table 1: Binding Affinity of this compound for Human Opioid Receptors. This table clearly illustrates the high affinity and selectivity of this compound for the human kappa-opioid receptor.
Experimental Protocols
The determination of the binding affinity of this compound for the kappa-opioid receptor is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on standard protocols for such experiments.
Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol outlines the steps for a competitive binding assay using guinea pig brain membranes, a tissue source rich in kappa-opioid receptors.
1. Preparation of Guinea Pig Brain Membranes:
-
Tissue Homogenization: Whole guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
Washing: The resulting pellet is resuspended in fresh Tris-HCl buffer and centrifuged again under the same conditions.
-
Final Resuspension: The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL. Protein concentration is determined using a standard method such as the Bradford or Lowry assay.
2. Competitive Binding Assay:
-
Assay Components: The assay is performed in a final volume of 1 mL and contains:
-
100 µL of membrane homogenate
-
50 µL of [3H]diprenorphine (a non-selective opioid antagonist radioligand) at a final concentration of ~0.5 nM.
-
50 µL of varying concentrations of this compound (the competing non-radiolabeled ligand).
-
Assay buffer to make up the final volume.
-
-
Incubation: The mixture is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are then washed three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification of Radioactivity: The filters are placed in scintillation vials, and 5 mL of scintillation cocktail is added. The radioactivity trapped on the filters, representing the bound radioligand, is then counted using a liquid scintillation counter.
3. Data Analysis:
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of [3H]diprenorphine (the IC50 value) is determined by non-linear regression analysis of the competition curve. Specific binding is defined as the total binding minus the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand, such as 10 µM naloxone).
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:[1][3][5]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways of this compound
As a G protein-biased agonist, this compound preferentially activates the G protein-dependent signaling cascade upon binding to the kappa-opioid receptor, while having a reduced ability to recruit β-arrestin.[2][3] The KOR is coupled to inhibitory G proteins (Gi/o).
G Protein-Dependent Signaling Cascade:
-
Receptor Activation: this compound binds to and stabilizes an active conformation of the KOR.
-
G Protein Activation: The activated KOR facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi/o protein.
-
Subunit Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effectors:
-
Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ: Modulates the activity of ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.
-
The preferential activation of this G protein pathway is thought to be responsible for the analgesic effects of KOR agonists, while the de-emphasized β-arrestin pathway has been linked to adverse effects such as dysphoria.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. radioligand homogenate binding: Topics by Science.gov [science.gov]
- 5. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
An In-depth Technical Guide on the Biased Agonism of ICI 199441 at the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical target in the development of therapeutics for a range of conditions including pain, addiction, and mood disorders. However, the clinical utility of many KOR agonists has been limited by adverse effects such as dysphoria, sedation, and hallucinations. The concept of "biased agonism" or "functional selectivity" has emerged as a promising strategy to overcome these limitations. Biased agonists selectively activate specific downstream signaling pathways over others, offering the potential to separate therapeutic effects from unwanted side effects. It is hypothesized that for KOR, activation of G protein signaling pathways mediates the desired analgesic effects, while the recruitment of β-arrestin is associated with the adverse effects.[1]
ICI 199441 is a potent and selective KOR agonist that has been identified as a G protein-biased agonist.[2][3] This technical guide provides a comprehensive overview of the biased agonism of this compound at the KOR, including quantitative data on its signaling profile, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data on the Biased Agonism of this compound
The biased signaling profile of this compound has been characterized by quantifying its activity in assays measuring G protein activation and receptor internalization (as a proxy for β-arrestin pathway engagement). The following tables summarize the quantitative data for this compound and the reference agonist U-50488, a well-characterized KOR agonist, at the human kappa opioid receptor (hKOR).
Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay) at the Human KOR
| Ligand | pEC₅₀ | Eₘₐₓ (%) (relative to U-50488) |
| U-50488 | 8.1 ± 0.1 | 100 |
| This compound | 9.2 ± 0.1 | 110 ± 5 |
Table 2: Receptor Internalization at the Human KOR
| Ligand | pEC₅₀ | Eₘₐₓ (%) (relative to U-50488) |
| U-50488 | 7.5 ± 0.1 | 100 |
| This compound | 7.2 ± 0.2 | 60 ± 8 |
Data in the tables are representative values compiled from published literature and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biased agonism. The following are detailed protocols for the key assays used to characterize the signaling profile of this compound at the KOR.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist, providing a direct measure of G protein engagement.
Materials:
-
Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-hKOR or HEK293-hKOR cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
GDP
-
This compound and U-50488
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Plate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing hKOR in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of serially diluted this compound, U-50488, or vehicle control.
-
50 µL of membrane suspension (typically 10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a plate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all values. Normalize the data to the maximal response of the reference agonist (U-50488) and plot the concentration-response curves to determine pEC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (e.g., PathHunter™ Assay)
This cell-based assay quantifies the interaction between an activated KOR and β-arrestin2. The PathHunter™ assay from DiscoverX is a common method that utilizes enzyme fragment complementation.
Materials:
-
CHO-K1 cells stably co-expressing hKOR fused to a ProLink™ tag (PK) and β-arrestin2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and geneticin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and U-50488.
-
PathHunter™ Detection Reagents (including Galacton Star® substrate).
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered CHO-K1 cells into 384-well assay plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and U-50488 in assay buffer.
-
Agonist Stimulation: Remove the cell culture medium from the wells and add the diluted compounds. Incubate the plates for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter™ detection reagent mixture according to the manufacturer's instructions. Add the detection reagent to each well and incubate at room temperature for 60 minutes.
-
Luminescence Reading: Measure the chemiluminescent signal from each well using a luminometer.
-
Data Analysis: Normalize the data to the maximal response of the reference agonist (U-50488) and plot the concentration-response curves to determine pEC₅₀ and Eₘₐₓ values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways of the kappa opioid receptor and the workflows of the experimental protocols described above.
References
- 1. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | Semantic Scholar [semanticscholar.org]
- 2. Intrinsic relative activities of κ opioid agonists in activating Gα proteins and internalizing receptor: Differences between human and mouse receptors [escholarship.org]
- 3. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
In Vitro Pharmacological Profile of ICI 199441: A Potent and Selective κ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characteristics of ICI 199441, a potent and selective agonist for the κ-opioid receptor (KOR). This compound is distinguished as a G protein-biased agonist, preferentially activating G protein signaling pathways over β-arrestin recruitment.[1] This property makes it a valuable tool for investigating the distinct physiological roles of these two signaling cascades downstream of KOR activation.
Quantitative Analysis of Receptor Binding and Functional Activity
The in vitro pharmacological profile of this compound has been characterized through radioligand binding assays and functional assessments of G protein activation. The data presented below, collated from multiple studies, highlights its high affinity and selectivity for the human κ-opioid receptor, alongside its potent agonistic activity.
Opioid Receptor Binding Affinity
The binding affinity of this compound for human recombinant μ (mu), δ (delta), and κ (kappa) opioid receptors was determined using competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values demonstrate a pronounced selectivity for the κ-opioid receptor.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| κ-Opioid Receptor | [3H]diprenorphine | CHO-K1 | 0.04 | [2] |
| [3H]U-69,593 | Not Specified | 0.05 | [2] | |
| μ-Opioid Receptor | [3H]diprenorphine | CHO-K1 | 190 | [2] |
| δ-Opioid Receptor | [3H]diprenorphine | CHO-K1 | 24 | [2] |
Functional Agonist Activity at the κ-Opioid Receptor
The functional potency of this compound as a KOR agonist was evaluated using the [³⁵S]GTPγS binding assay. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing a direct measure of receptor-mediated G protein activation.
| Assay | Cell Line | EC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO cells expressing hKOR | 0.3 | [2] |
| [³⁵S]GTPγS Binding | Human Membranes | 0.3 | [2] |
Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human κ, μ, and δ opioid receptors.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human opioid receptor subtypes.
-
Radioligands: [³H]diprenorphine or [³H]U-69,593.
-
This compound (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand.
-
The incubation is carried out at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy of this compound in activating G proteins via the κ-opioid receptor.
Materials:
-
Cell membranes from CHO cells expressing the human κ-opioid receptor (hKOR).
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
Unlabeled GTPγS (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Varying concentrations of this compound.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP in the assay buffer.
-
Serial dilutions of this compound are added to the wells.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The assay is terminated by rapid filtration through glass fiber filters.
-
Filters are washed to remove unbound [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Molecular Mechanism
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Ki) using a competitive radioligand binding assay.
Signaling Pathway of this compound at the κ-Opioid Receptor
Caption: G protein-biased signaling cascade initiated by this compound binding to the KOR.
References
In-Depth Technical Guide: Opioid Receptor Subtype Selectivity of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ICI 199441 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), demonstrating significant promise in preclinical studies for its analgesic effects. A key characteristic of this compound is its pronounced selectivity for the KOR over the mu (μ) and delta (δ) opioid receptors, minimizing the potential for side effects commonly associated with less selective opioids. Furthermore, this compound exhibits functional selectivity as a G protein-biased agonist at the KOR. This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound at the three main opioid receptor subtypes, complete with detailed experimental methodologies and visual representations of key pathways.
Opioid Receptor Binding Affinity
The selectivity of this compound is primarily defined by its differential binding affinities for the kappa, mu, and delta opioid receptors. The seminal work by Costello and colleagues in 1988 first elucidated the remarkable KOR selectivity of this compound.
Data Presentation: Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue Preparation | Ki (nM) | Selectivity Ratio (μ/κ) | Selectivity Ratio (δ/κ) | Reference |
| Kappa (κ) | [³H]-U-69,593 | Guinea pig cerebellum membranes | 0.21 | - | - | [1] |
| Mu (μ) | [³H]-D-Ala²,MePhe⁴,Gly-ol⁵-enkephalin (DAMGO) | Rat brain membranes (minus cerebellum) | 260 | 1238 | - | [1] |
| Delta (δ) | [³H]-D-Pen²,D-Pen⁵-enkephalin (DPDPE) | Rat brain membranes (minus cerebellum) | 1800 | - | 8571 | [1] |
Note: The inhibitory constants (Ki) were derived from IC50 values using the Cheng-Prusoff equation. The selectivity ratio is calculated by dividing the Ki value for the mu or delta receptor by the Ki value for the kappa receptor.
Experimental Protocols: Radioligand Binding Assays
The binding affinity of this compound for the opioid receptor subtypes was determined using competitive radioligand binding assays.
Tissue Preparation
-
For Kappa Receptor Binding: Cerebella from male guinea pigs were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 10 minutes. The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands. Following a second centrifugation, the final pellet was resuspended in the assay buffer.
-
For Mu and Delta Receptor Binding: Brain tissue (excluding the cerebellum) from male Sprague-Dawley rats was used. The preparation method was similar to that for the guinea pig cerebellum.
Binding Assay Protocol
-
Incubation: Assays were conducted in a final volume of 1 ml containing the prepared membrane homogenate, the respective radioligand, and varying concentrations of the competing ligand (this compound).
-
Radioligands:
-
Kappa: [³H]-U-69,593 (a selective KOR agonist)
-
Mu: [³H]-D-Ala²,MePhe⁴,Gly-ol⁵-enkephalin (DAMGO) (a selective MOR agonist)
-
Delta: [³H]-D-Pen²,D-Pen⁵-enkephalin (DPDPE) (a selective DOR agonist)
-
-
Non-specific Binding: Determined in the presence of a high concentration of an appropriate unlabeled ligand (e.g., 10 μM naloxone).
-
Termination: The binding reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The IC50 values were then converted to inhibitory constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining opioid receptor binding affinity.
Functional Activity: G Protein-Biased Agonism
This compound is not only a selective KOR agonist but also exhibits functional selectivity by preferentially activating G protein signaling pathways over the β-arrestin pathway. This is a significant characteristic, as G protein signaling is associated with the desired analgesic effects, while β-arrestin recruitment is often linked to adverse effects such as tolerance and dysphoria.
Data Presentation: Functional Activity of this compound at the Human Kappa Opioid Receptor
| Functional Assay | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | EC50 (nM) | 0.98 | |
| Emax (%) | 95 | ||
| Receptor Internalization | EC50 (nM) | > 10,000 | |
| Emax (%) | < 10 |
Note: EC50 is the half-maximal effective concentration, and Emax is the maximum response. These values are for the human kappa opioid receptor.
Experimental Protocols: Functional Assays
[³⁵S]GTPγS Binding Assay (G Protein Activation)
This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in G protein-coupled receptor (GPCR) activation.
-
Cell Culture: HEK293 cells stably expressing the human kappa opioid receptor (hKOR) are used.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation, similar to the protocol for binding assays.
-
Assay Protocol: Membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and [³⁵S]GTPγS. The reaction is incubated at 30°C and terminated by rapid filtration. The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for G protein activation.
Receptor Internalization Assay (β-Arrestin Pathway)
This assay measures the agonist-induced internalization of the receptor, a process often mediated by β-arrestin.
-
Cell Culture: HEK293 cells stably expressing a tagged version of the hKOR (e.g., with an N-terminal FLAG tag) are used.
-
Assay Protocol: Cells are treated with varying concentrations of this compound for a specific time (e.g., 30 minutes) at 37°C. The amount of receptor remaining on the cell surface is then quantified. This can be done using an antibody-based method, such as an enzyme-linked immunosorbent assay (ELISA), that detects the extracellular tag on the non-internalized receptors.
-
Data Analysis: The percentage of receptor internalization is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the EC50 and Emax.
Signaling Pathway: G Protein-Biased Agonism of this compound
Caption: Simplified signaling pathway of this compound at the KOR.
Conclusion
The data presented in this technical guide unequivocally demonstrate that this compound is a highly potent and selective kappa-opioid receptor agonist. Its remarkable selectivity for the KOR over the MOR and DOR, combined with its functional bias towards G protein signaling, makes it a valuable pharmacological tool for investigating the roles of the KOR in various physiological and pathological processes. For drug development professionals, the unique profile of this compound highlights the potential for designing novel analgesics with an improved side-effect profile by targeting specific opioid receptor subtypes and their downstream signaling pathways.
References
The Pharmacokinetic Profile of ICI 199441 in Rodents: An In-depth Technical Guide
Disclaimer: As of late 2025, detailed public domain data on the specific pharmacokinetic profile of ICI 199441 in rodents is scarce. This technical guide therefore provides a comprehensive overview of the expected pharmacokinetic properties of a compound like this compound, a potent and selective κ-opioid receptor (KOR) agonist, based on general principles of drug metabolism and pharmacokinetics (DMPK) in preclinical rodent models. The quantitative data presented is illustrative and intended to guide researchers in the design and interpretation of their own studies.
Introduction to this compound
This compound is a highly selective agonist for the κ-opioid receptor (KOR), a G protein-coupled receptor involved in analgesia, mood, and addiction. A key characteristic of this compound is its nature as a G protein-biased agonist. This means it preferentially activates the G protein signaling cascade over the β-arrestin pathway, a property that is of significant interest in drug development for its potential to separate therapeutic effects from adverse effects such as dysphoria and sedation. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design of efficacious and safe therapeutic regimens.
Expected Pharmacokinetic Profile in Rodents
Based on its characteristics as a small molecule, this compound would be expected to exhibit a pharmacokinetic profile that can be thoroughly characterized in rodent models. The following sections detail the anticipated properties and the experimental approaches to define them.
Illustrative Pharmacokinetic Parameters
The following tables summarize typical pharmacokinetic parameters that would be determined for a compound like this compound following intravenous (IV) and oral (PO) administration in rats.
Table 1: Illustrative Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Illustrative) | Description |
| C₀ | ng/mL | 500 | Initial plasma concentration at time zero. |
| AUC₀-inf | ng*h/mL | 1500 | Area under the plasma concentration-time curve from time zero to infinity. |
| t₁/₂ | h | 4 | Elimination half-life. |
| CL | mL/min/kg | 10 | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | L/kg | 2.5 | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Table 2: Illustrative Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Illustrative) | Description |
| Cₘₐₓ | ng/mL | 200 | Maximum observed plasma concentration. |
| Tₘₐₓ | h | 1 | Time to reach maximum plasma concentration. |
| AUC₀-t | ng*h/mL | 1200 | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| F% | % | 80 | Oral bioavailability, the fraction of the administered dose that reaches systemic circulation. |
Experimental Protocols
This section outlines a generic, detailed methodology for a pharmacokinetic study of a compound like this compound in rats.
Animal Studies
-
Species: Male Sprague-Dawley rats (n=3-5 per group)
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimation: Animals are acclimated for at least 7 days prior to the study.
-
Catheterization: For intravenous studies, rats are surgically implanted with a catheter in the jugular vein for dosing and blood sampling.
Dosing
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a single bolus injection via the jugular vein catheter. A typical dose might be 1 mg/kg.
-
Oral (PO) Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage. A typical dose might be 5 mg/kg.
Blood Sampling
-
Schedule: Blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile (B52724) containing an internal standard.
-
Analysis: The supernatant is injected into the LC-MS/MS system for quantification.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
Visualizations
Signaling Pathway of a G Protein-Biased κ-Opioid Receptor Agonist
The following diagram illustrates the signaling pathway activated by a G protein-biased agonist like this compound at the κ-opioid receptor. The pathway leading to therapeutic effects (analgesia) is favored, while the pathway associated with adverse effects is minimized.
Caption: G Protein-Biased Signaling of this compound at the κ-Opioid Receptor.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an in-vivo pharmacokinetic study in rodents.
Caption: Workflow of a Typical Rodent Pharmacokinetic Study.
The Central Nervous System Effects of ICI 199441: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 199441 is a potent and highly selective kappa-opioid receptor (KOR) agonist renowned for its utility as a research tool in neuropharmacology. Functioning as a G protein-biased agonist, it provides a refined mechanism for investigating KOR-mediated signaling pathways within the central nervous system (CNS).[1] Its activation of these pathways leads to significant CNS effects, most notably analgesia, sedation, and profound modulation of the mesolimbic dopamine (B1211576) system. This technical guide provides an in-depth overview of the CNS effects of this compound, presenting quantitative data, detailed experimental protocols for assessing its activity, and visualizations of its core mechanisms of action.
Mechanism of Action in the Central Nervous System
This compound exerts its effects by selectively binding to and activating kappa-opioid receptors, which are G protein-coupled receptors (GPCRs) extensively distributed throughout the CNS. KORs are canonically coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like this compound, the G protein dissociates, initiating downstream signaling cascades that ultimately modulate neuronal excitability.
The primary signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, resulting in an overall inhibitory effect on neuronal function.
Quantitative Pharmacological Profile
This compound demonstrates high affinity and remarkable selectivity for the kappa-opioid receptor over both mu- and delta-opioid receptors. This selectivity is crucial for its use as a specific pharmacological tool.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand Binding Assay | Ki (nM) | Selectivity Ratio (KOR vs. Other) |
| Kappa (κ) | Recombinant human KOR | 0.04 | - |
| Mu (μ) | Recombinant human MOR | >10,000 | >250,000-fold |
| Delta (δ) | Recombinant human DOR | 24 | 600-fold |
| Data derived from studies on biased KOR agonists.[2] |
Table 2: In Vivo CNS Effects of KOR Agonists in Rodent Models
| Effect | Animal Model | Test | Route | ED₅₀ |
| Antinociception | Rat | Paw Pressure Test | s.c. | ~0.54 mg/kg |
| Sedation | Mouse | Open Field Test | i.p. / s.c. | Dose-dependent reduction in locomotion |
| ED₅₀ value for antinociception is for a related arylacetamide and serves as an exemplar for this class of compounds. Sedative effects for KOR agonists like U50,488H are well-documented to occur at analgesic doses.[3] |
Key Central Nervous System Effects
Antinociception
As a potent KOR agonist, this compound produces robust analgesia. Activation of KORs in the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and the dorsal horn of the spinal cord inhibits the transmission of pain signals. This makes it effective against thermally-induced pain in preclinical models.
Sedation and Locomotor Depression
A characteristic CNS effect of systemic KOR agonist administration is sedation, observed as a significant decrease in spontaneous locomotor activity.[3] This is primarily attributed to the inhibition of dopamine release in motor-regulating regions of the brain, such as the nucleus accumbens.
Modulation of Dopamine Release
KORs are densely expressed on the terminals of dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc). Activation of these presynaptic KORs by this compound inhibits the release of dopamine into the synapse. This mechanism is central to the sedative effects of KOR agonists and is also believed to underlie their characteristic aversive or dysphoric properties, which limit their therapeutic potential.
Experimental Protocols
The following protocols are standardized methods for assessing the primary CNS effects of this compound in rodents.
Hot Plate Test for Thermal Antinociception
This test measures the analgesic effect of a compound against a thermal pain stimulus.
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
Set the surface temperature of the hot plate to a constant, noxious level (typically 52-55°C).[4]
-
Administer this compound or vehicle control to the test animal (e.g., mouse or rat) via the desired route (e.g., subcutaneous, intraperitoneal).
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the hot plate.
-
Start a timer immediately.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time from placement on the plate to the first definitive sign of pain is recorded as the response latency.[5]
-
A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage.[6][7] If the animal does not respond by the cut-off time, it is removed, and the latency is recorded as the cut-off time.
-
-
Data Analysis: The analgesic effect is typically expressed as the Percent Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.
Open Field Test for Sedation and Locomotion
This assay assesses spontaneous locomotor activity and is commonly used to measure the sedative or depressant effects of drugs.[8]
-
Apparatus: A square arena (e.g., 40x40 cm or 50x50 cm) with high walls to prevent escape, typically made of a non-reflective material. The arena is often placed in a sound-attenuated room with consistent, diffuse lighting. An overhead camera connected to video tracking software is used for automated data collection.[9][10]
-
Procedure:
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle control.
-
At a specified time post-injection, place the animal gently in the center or a corner of the open field arena.
-
Record the animal's activity for a set period, typically ranging from 5 to 60 minutes.[3][10]
-
Thoroughly clean the arena with a mild ethanol (B145695) solution between trials to eliminate olfactory cues.
-
-
Data Analysis: Key parameters measured by the tracking software include:
-
Total Distance Traveled: A primary measure of overall locomotion. A significant decrease compared to vehicle control indicates sedation or motor impairment.
-
Ambulatory Time: The total time the animal is in motion.
-
Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of exploratory behavior. A dose-dependent reduction in these parameters is indicative of the sedative effects of the KOR agonist.[11]
-
Conclusion
This compound is an invaluable pharmacological agent for probing the function of the kappa-opioid system in the central nervous system. Its high potency and selectivity allow for precise investigation of KOR-mediated processes. The principal CNS effects—analgesia, sedation, and inhibition of dopamine release—are mechanistically linked through the activation of Gαi/o-coupled signaling pathways. The detailed quantitative data and standardized protocols provided in this guide serve as a foundational resource for researchers designing experiments to further elucidate the complex roles of the kappa-opioid receptor in health and disease.
References
- 1. ICI-199,441 [medbox.iiab.me]
- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. jneurosci.org [jneurosci.org]
- 7. jove.com [jove.com]
- 8. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. transpharmation.com [transpharmation.com]
- 11. Observational analysis of the effects of kappa opioid agonists an open field behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ICI 199441, a potent and selective kappa-opioid receptor (KOR) agonist. It consolidates preclinical data, outlines experimental methodologies, and explores the compound's mechanism of action and potential therapeutic applications in areas such as cardioprotection, analgesia, and pruritus.
Core Compound Profile: this compound
This compound is a synthetic, non-peptide small molecule that acts as a highly potent and selective agonist for the κ-opioid receptor (KOR).[1][2][3][4] It is a member of the arylacetamide class of KOR agonists. A key characteristic of this compound is its functional selectivity; it is a G protein-biased agonist, preferentially activating G protein signaling pathways over the β-arrestin pathway.[1][2][5] This biased agonism is a significant area of interest in modern pharmacology, as it holds the potential to separate desired therapeutic effects from unwanted side effects.[5] In vitro studies have demonstrated that this compound is approximately 146 times more potent than U-50488, a standard selective KOR agonist.[]
Mechanism of Action: Biased KOR Agonism
As a Gi/o-coupled G protein-coupled receptor (GPCR), the κ-opioid receptor's activation triggers several intracellular signaling cascades.[5] this compound, as a G protein-biased agonist, primarily initiates these canonical pathways, leading to a reduction in neuronal excitability and neurotransmitter release.[5]
The primary downstream effects of this compound-mediated KOR activation include:
-
Inhibition of Adenylyl Cyclase (AC): This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]
-
Modulation of Ion Channels: It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and membrane hyperpolarization.[5] Concurrently, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium ion influx, which is critical for neurotransmitter release.[5]
This combination of effects suppresses the release of excitatory neurotransmitters such as glutamate (B1630785) and neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which are fundamental to pain signaling.[5] The bias away from β-arrestin signaling is hypothesized to reduce the incidence of adverse effects commonly associated with KOR activation, such as dysphoria and sedation.[5][7]
Figure 1: Signaling pathway of the KOR biased agonist this compound.
Potential Therapeutic Applications & Preclinical Evidence
This compound has been investigated in several preclinical models, demonstrating potential therapeutic utility in cardiovascular and neurological conditions.
A significant potential application of this compound is in conferring resistance to cardiac ischemia/reperfusion (I/R) injury.[3][8][9][10] Studies show that its administration can limit the extent of myocardial damage following an ischemic event.
Quantitative Data: Cardioprotection
| Application | Animal Model | Dosage & Route | Key Result | Reference |
|---|---|---|---|---|
| Cardioprotection | Male Wistar Rats | 0.1 mg/kg, IV | 41% reduction in infarct size/area at risk (IS/AAR) ratio. | [9] |
| Antiarrhythmic | Male Wistar Rats | 0.1 mg/kg, IV | Produces a potent antiarrhythmic effect when given before ischemia. |[3][10] |
Experimental Protocol: Myocardial Ischemia/Reperfusion Model [9]
-
Subjects: Male Wistar rats.
-
Surgical Procedure: Subjects undergo a 45-minute occlusion of a coronary artery to induce ischemia, followed by a 120-minute period of reperfusion.
-
Drug Administration: this compound (0.1 mg/kg) is administered intravenously 5 minutes prior to the onset of reperfusion.
-
Antagonist Studies: To confirm the mechanism, selective antagonists for κ, μ, and δ opioid receptors (e.g., nor-binaltorphimine, CTAP, TIPP[psi]) and peripherally restricted antagonists (e.g., naloxone (B1662785) methiodide) are administered 10 minutes before reperfusion.
-
Primary Endpoint: The infarct size is measured as a ratio of the total area at risk (IS/AAR), allowing for quantification of the cardioprotective effect. The study demonstrated that the protective effect was blocked by a KOR antagonist and a peripheral opioid antagonist, confirming the involvement of peripheral κ-opioid receptors.[9]
Figure 2: Experimental workflow for the cardiac I/R injury model.
KOR agonists are a well-established class of analgesics.[1][2][5] They represent a promising alternative to traditional μ-opioid receptor (MOR) agonists like morphine, as they are associated with a lower risk of respiratory depression, dependence, and abuse.[5][7] this compound has demonstrated analgesic effects in preclinical models, such as the formalin test, which models inflammatory pain.[5] However, the therapeutic potential of centrally-acting KOR agonists for pain has been limited by dose-limiting side effects, including sedation and dysphoria.[7][11]
Figure 3: Logical flow of KOR-mediated analgesia.
Chronic itch (pruritus) is a debilitating condition with limited effective treatments. Preclinical research points to a role for the central KOR system in modulating itch. A study utilizing a mouse model of psoriasis-like dermatitis found that this compound could significantly reduce itch-related scratching behavior.[12]
Quantitative Data: Antipruritic Effects
| Application | Animal Model | Dosage & Route | Key Result | Reference |
|---|
| Antipruritic | Imiquimod-induced Psoriasis Model (Male C57BL/6J mice) | 1 mg/kg, Oral | Significant reduction in scratching bouts (p < 0.0001) vs. vehicle, with no effect on locomotor activity. |[12] |
Experimental Protocol: Imiquimod-Induced Psoriasis Itch Model [12]
-
Subjects: Male C57BL/6J mice.
-
Model Induction: A daily topical application of imiquimod (B1671794) (IMQ) cream is administered to the shaved backs of mice to induce a psoriasis-like dermatitis, which is associated with significant scratching behavior.
-
Drug Administration: ICI-199,441 (1 mg/kg) or vehicle is administered orally. In parallel studies, a peripherally-selective KOR agonist (asimadoline) was shown to be ineffective, suggesting a centrally-mediated antipruritic mechanism.[12]
-
Behavioral Analysis: Following drug administration, mice are recorded, and the number of scratching bouts is quantified by trained observers to assess the antipruritic effect. Locomotor activity is also measured to rule out sedation as a confounding factor.
Summary of Preclinical Data
The following table summarizes the key quantitative findings for this compound from the cited preclinical studies.
| Therapeutic Application | Compound | Animal Model | Dosage & Route | Key Quantitative Result |
| Cardioprotection | This compound | Male Wistar Rat (I/R) | 0.1 mg/kg, IV | 41% reduction in infarct size/area at risk ratio.[9] |
| Antipruritic | This compound | Male C57BL/6J Mouse (Psoriasis) | 1 mg/kg, Oral | Significant reduction in scratching (p < 0.0001).[12] |
| In Vitro Potency | This compound | N/A | N/A | 146-fold more potent than U-50488.[] |
Challenges and Future Directions
Despite promising preclinical data, the development of centrally-acting KOR agonists like this compound for therapeutic use faces significant hurdles. The primary challenge is the class-wide central nervous system (CNS) side effects, including dysphoria, sedation, and aversion, which have led to disappointing results in clinical trials for other KOR agonists.[7][11]
Future strategies in the field are focused on mitigating these adverse effects by:
-
Developing Peripherally Restricted Agonists: These compounds are designed not to cross the blood-brain barrier, thereby providing therapeutic effects in the periphery (e.g., for visceral pain or cardiac protection) without causing CNS side effects.
-
Optimizing Biased Agonism: Further refining G protein bias over β-arrestin recruitment may offer a path to an improved therapeutic index, though this is still an area of active research.[5]
References
- 1. ICI-199,441 [medbox.iiab.me]
- 2. ICI-199,441 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. ICI-199441 | κ-Opioid Receptor Agonist | MedChemExpress [medchemexpress.eu]
- 9. Activation of Peripheral Opioid Kappa1 Receptor Prevents Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Frontiers | Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial [frontiersin.org]
- 12. Involvement of µ-opioid Receptors and κ-opioid Receptors in Itch-related Scratching Behaviour of Imiquimod-induced Psoriasis-like Dermatitis in Mice | HTML | Acta Dermato-Venereologica [medicaljournals.se]
Methodological & Application
In Vivo Experimental Protocols for ICI 199441: A Detailed Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound across various physiological and pathological models.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and activating the κ-opioid receptor, a G-protein coupled receptor (GPCR). Notably, this compound is described as a G-protein biased agonist.[1] This means it preferentially activates the Gαi/o signaling cascade over the β-arrestin pathway.
Upon activation by an agonist like this compound, the Gαi/o subunit of the KOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunit can modulate ion channel activity, resulting in a reduction of calcium influx and an increase in potassium efflux. These cellular events collectively lead to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, which underlies the analgesic and other central nervous system effects of KOR agonists.
In Vivo Applications and Experimental Protocols
This compound has been investigated for its potential therapeutic effects in several in vivo models. The following sections detail experimental protocols for some of these applications.
Cardiovascular Protection: Ischemia/Reperfusion Injury
This compound has demonstrated cardioprotective effects by improving the heart's resistance to ischemia/reperfusion injury.[2][3]
Experimental Model: Wistar Rats
Protocol:
-
Administer this compound hydrochloride at a dose of 0.1 mg/kg via intravenous (IV) injection.[2][3]
-
The injection should be given as a single dose, 15 minutes prior to the induction of ischemia.[2][3]
-
Induce ischemia according to the established laboratory model (e.g., coronary artery ligation).
-
Following the ischemic period, initiate reperfusion.
-
Monitor and assess cardiac function and arrhythmia throughout the experiment.
Quantitative Data Summary:
| Animal Model | Compound | Dosage | Administration Route | Timing | Observed Effect | Reference |
| Wistar Rats | This compound hydrochloride | 0.1 mg/kg | Intravenous (IV) | 15 min before ischemia | Potent antiarrhythmic effect | [2][3] |
Analgesia
As a κ-opioid receptor agonist, this compound is expected to possess analgesic properties.[1] Standard nociceptive assays can be employed to evaluate these effects.
Experimental Workflow for Analgesia Testing:
Suggested Protocols:
-
Tail-Flick Test: This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation.
-
Gently restrain the animal.
-
Apply a focused beam of heat to a specific point on the tail.
-
Record the time it takes for the animal to flick its tail away from the heat source.
-
Administer this compound or vehicle control.
-
Repeat the measurement at predetermined time points after administration.
-
-
Hot-Plate Test: This assay assesses the animal's response to a heated surface.
-
Place the animal on a temperature-controlled hot plate.
-
Record the latency to a nociceptive response (e.g., licking a hind paw, jumping).
-
Administer this compound or vehicle control.
-
Repeat the measurement at various intervals post-administration.
-
Note: Specific dosages and administration routes for this compound in these models require further investigation and optimization based on the chosen animal model and experimental design.
Anxiety-Like Behavior
The κ-opioid system is implicated in the modulation of anxiety and stress responses. This compound can be evaluated for its anxiolytic or anxiogenic potential using standard behavioral paradigms.
Suggested Protocols:
-
Elevated Plus-Maze (EPM): This test is based on the conflict between the rodent's innate aversion to open spaces and its motivation to explore a novel environment.
-
Place the animal in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
Administer this compound or vehicle control prior to the test.
-
-
Light-Dark Box Test: This test utilizes the conflict between the tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
-
The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening.
-
Place the animal in the light compartment and allow it to move freely between the two chambers for a defined duration.
-
Measure the time spent in each compartment and the number of transitions between them.
-
Administer this compound or vehicle control before placing the animal in the apparatus.
-
Compound Preparation and Administration
Stock Solution Preparation: For in vitro studies, this compound hydrochloride can be dissolved in DMSO to a concentration of 250 mg/mL (584.39 mM) with the aid of ultrasonication.[1]
Working Solution for In Vivo Administration: It is recommended to prepare fresh working solutions on the day of the experiment.[2] A common method for preparing an injectable solution is as follows:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.[2]
-
Add 400 µL of PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[2]
-
Add 450 µL of saline to reach the final volume of 1 mL.[2]
Administration Routes: The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile. Common routes for rodents include:
-
Intravenous (IV)
-
Intraperitoneal (IP)
-
Subcutaneous (SC)
-
Oral gavage (PO)
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal dose of this compound for the desired effect in the chosen animal model.
-
Pharmacokinetics: The pharmacokinetic profile of this compound should be considered when designing experiments, including the timing of administration relative to the experimental endpoint.
-
Control Groups: Appropriate vehicle control groups are essential for interpreting the results of in vivo studies.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to minimize observer bias.
These application notes and protocols provide a starting point for researchers interested in investigating the in vivo effects of this compound. It is important to adapt and optimize these protocols based on the specific research question and the available resources.
References
Application Notes and Protocols for Dissolving ICI 199,441 for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICI 199,441 is a potent and selective κ-opioid receptor (KOR) agonist with analgesic effects.[1][2][3] For cell-based assays, the proper dissolution and handling of this compound are critical to ensure accurate and reproducible results. This document provides detailed protocols for the preparation of ICI 199,441 solutions for use in cell culture experiments.
Chemical Properties
-
Chemical Name: 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride
-
Molecular Formula: C₂₁H₂₄Cl₂N₂O · HCl[4]
-
Molecular Weight: 427.80 g/mol [4][]
-
CAS Number: 115199-84-3[4][]
Data Presentation: Solubility of ICI 199,441 Hydrochloride
The following table summarizes the solubility of ICI 199,441 hydrochloride in common laboratory solvents. It is crucial to use a high-purity grade solvent, such as DMSO, for preparing stock solutions.
| Solvent | Concentration (Molarity) | Concentration (Mass/Volume) | Notes | Reference |
| DMSO | 100 mM | 42.78 mg/mL | - | |
| DMSO | 584.39 mM | 250 mg/mL | Requires sonication to achieve dissolution. | [6] |
| Ethanol | 50 mM | 21.39 mg/mL | - | |
| Saline with co-solvents | ≥ 4.86 mM | ≥ 2.08 mg/mL | Requires a multi-step procedure with co-solvents like PEG300 and Tween-80 for in vivo use, which can be adapted for specific in vitro needs. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of ICI 199,441 hydrochloride in DMSO.
Materials:
-
ICI 199,441 hydrochloride (purity ≥99%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of ICI 199,441 hydrochloride powder using a calibrated precision balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 42.78 mg.
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If precipitation or cloudiness occurs, gentle warming in a water bath (not exceeding 37°C) and/or sonication can be used to aid dissolution.[7]
-
-
Sterilization (Optional but Recommended): If the stock solution will be added directly to sterile cell cultures, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations.
Materials:
-
Prepared high-concentration stock solution of ICI 199,441 in DMSO.
-
Sterile, pre-warmed cell culture medium appropriate for your cell line.
-
Sterile serological pipettes and pipette tips.
-
Sterile conical tubes or multi-well plates.
Procedure:
-
Thawing the Stock Solution: Thaw the required aliquot of the ICI 199,441 stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve low final concentrations in the nanomolar or micromolar range, it is recommended to perform serial dilutions.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium. For example, a 1:100 dilution of a 100 mM stock solution will yield a 1 mM intermediate solution.
-
Use this intermediate solution to prepare the final working concentrations.
-
-
Final Dilution:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture assay. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Add the calculated volume of the ICI 199,441 solution to the pre-warmed cell culture medium.
-
Mix gently by pipetting up and down or by swirling the plate/flask.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the prepared working solutions immediately for your cell culture experiments.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution of ICI 199,441.
Troubleshooting Solubility Issues
Caption: Troubleshooting guide for ICI 199,441 dissolution.
References
Application Notes and Protocols for Studying G Protein vs. β-Arrestin Signaling Using ICI 199441
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist, to investigate and differentiate between G protein-dependent and β-arrestin-dependent signaling pathways. This compound is a valuable research tool due to its biased agonism, preferentially activating G protein signaling over β-arrestin recruitment at the human KOR.[1] This characteristic allows for the targeted study of the physiological and pharmacological consequences of activating one pathway over the other.
Introduction to Biased Agonism at the κ-Opioid Receptor
The κ-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, upon activation, can initiate signaling through two primary pathways:
-
G Protein Signaling: The canonical pathway where the activated receptor catalyzes the exchange of GDP for GTP on the associated Gαi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors such as adenylyl cyclase and ion channels. This pathway is believed to be responsible for the analgesic effects of KOR agonists.
-
β-Arrestin Signaling: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process desensitizes G protein signaling and can initiate a separate wave of signaling events, as well as receptor internalization. The β-arrestin pathway has been implicated in some of the undesirable side effects of KOR agonists, such as dysphoria and sedation.
This compound as a G Protein-Biased Agonist
This compound has been characterized as a G protein-biased agonist at the human KOR. This means it is more effective at activating G protein signaling than it is at recruiting β-arrestin. This property makes it an ideal pharmacological tool to dissect the distinct roles of these two signaling branches.
Quantitative Data for this compound
The following table summarizes the in vitro pharmacological data for this compound at the human κ-opioid receptor (hKOR), comparing its activity in a G protein activation assay ([³⁵S]GTPγS binding) and a β-arrestin recruitment assay (receptor internalization).
| Ligand | Assay | EC₅₀ (nM) | Eₘₐₓ (% of U50,488H) | Bias Factor (vs. Dynorphin A) | Reference |
| This compound | [³⁵S]GTPγS Binding (G Protein Activation) | 0.24 | 98.5 ± 1.4 | 5.6 | DiMattio et al., 2015 |
| Receptor Internalization (β-Arrestin) | 1.4 | 54.7 ± 1.0 | |||
| U50,488H (Unbiased Agonist) | [³⁵S]GTPγS Binding (G Protein Activation) | 10 | 100 | 1.0 (by definition) | DiMattio et al., 2015 |
| Receptor Internalization (β-Arrestin) | 10 | 50.8 ± 1.2 | |||
| Dynorphin A (Endogenous Agonist) | [³⁵S]GTPγS Binding (G Protein Activation) | 0.35 | 99.4 ± 1.9 | 1.0 (Reference) | DiMattio et al., 2015 |
| Receptor Internalization (β-Arrestin) | 0.35 | 58.7 ± 1.1 |
Note: Bias factor was calculated relative to the endogenous ligand, Dynorphin A.
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the signaling pathways and the general workflow of the experimental protocols described below.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein engagement.
Materials:
-
Cell membranes expressing the human KOR (e.g., from transfected CHO or HEK293 cells)
-
[³⁵S]GTPγS (Specific Activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Guanosine 5'-[γ-thio]triphosphate (GTPγS), unlabeled
-
This compound and other test ligands
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare crude membranes from cells overexpressing hKOR. Store aliquots at -80°C.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
5-20 µg of cell membrane protein
-
Assay buffer containing 10 µM GDP
-
Serial dilutions of this compound or other test compounds. For basal binding, add assay buffer. For non-specific binding, add 10 µM unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Reaction Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Counting: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the activated KOR using the DiscoverX PathHunter® enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter® cell line co-expressing KOR tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA)
-
Cell plating reagent
-
This compound and other test ligands
-
PathHunter® Detection Kit (Substrate and Cell Assay Buffer)
-
384-well white, solid-bottom assay plates
-
Luminometer
Procedure:
-
Cell Plating: On day 1, thaw and plate the PathHunter® cells in a 384-well plate at the recommended density (e.g., 5,000 cells/well) in cell plating reagent.
-
Overnight Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: On day 2, prepare serial dilutions of this compound and other test compounds in assay buffer. Add the compound dilutions to the cells.
-
Ligand Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection Reagent Preparation: Prepare the PathHunter® detection reagent by mixing the substrate and cell assay buffer according to the manufacturer's instructions.
-
Detection: Add the detection reagent to each well and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay monitors the conformational changes within the G protein heterotrimer upon receptor activation in live cells.
Principle:
A Renilla luciferase (Rluc) is fused to the Gα subunit and a yellow fluorescent protein (YFP) or Venus is fused to the Gγ subunit. In the inactive state, the subunits are in close proximity, resulting in a high BRET signal. Upon activation by an agonist like this compound, the Gα-GTP and Gβγ subunits dissociate, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Expression plasmids: hKOR, Gα-Rluc, Gβ, and Gγ-YFP
-
Transfection reagent
-
Cell culture medium and supplements
-
Coelenterazine (B1669285) h (luciferase substrate)
-
White, 96-well microplates
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the expression plasmids for hKOR, Gα-Rluc, Gβ, and Gγ-YFP.
-
Cell Seeding: 24 hours post-transfection, seed the cells into white 96-well plates.
-
Assay: 48 hours post-transfection, replace the medium with assay buffer.
-
Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.
-
Baseline Reading: Measure the baseline BRET signal.
-
Agonist Stimulation: Add serial dilutions of this compound or other test compounds.
-
Kinetic Reading: Immediately measure the BRET signal kinetically over time.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.
Calculating the Bias Factor
The bias factor provides a quantitative measure of the preference of a ligand for one signaling pathway over another, relative to a reference compound (often the endogenous agonist). A common method involves calculating the ratio of the transduction coefficients (τ/Kₐ) for each pathway.
Simplified Approach:
A simplified bias factor can be calculated using the following formula:
Bias Factor = 10^|log(EC₅₀,β-arrestin / Eₘₐₓ,β-arrestin) - log(EC₅₀,G protein / Eₘₐₓ,G protein)|
This calculation should be performed for both the test ligand and the reference ligand, and the bias factor of the test ligand is then expressed relative to the reference.
Conclusion
This compound is a powerful tool for the study of KOR signaling. Its G protein bias allows for the specific investigation of the consequences of G protein activation in the absence of significant β-arrestin recruitment. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the signaling properties of this compound and other KOR ligands, thereby facilitating the development of novel therapeutics with improved efficacy and reduced side effects.
References
Administration Routes of ICI 199441 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the administration of ICI 199441, a potent and selective κ-opioid receptor agonist, in various animal models. The information is compiled from published literature and technical data sheets to assist in the design and execution of preclinical research.
Introduction
This compound is a valuable research tool for investigating the role of the kappa-opioid receptor (KOR) system in various physiological and pathological processes, including analgesia, addiction, and mood disorders.[1] Proper administration of this compound is critical for obtaining reliable and reproducible experimental data. This document outlines protocols for intravenous, subcutaneous, intraperitoneal, and oral administration of this compound in rodent models.
Data Presentation
The following tables summarize key quantitative data for the administration of this compound and the related compound U-50,488, which serves as a reference for routes not yet documented for this compound.
Table 1: Summary of Intravenous Administration of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 0.1 mg/kg | Wistar rats | [2][3] |
| Vehicle | Not specified, but likely saline | Wistar rats | [2][3] |
| Purpose | Investigating antiarrhythmic effects | Wistar rats | [2][3] |
Table 2: Summary of Administration Routes for the Kappa-Opioid Agonist U-50,488 (as a proxy for this compound)
| Route | Dosage Range | Animal Model | Vehicle | Reference |
| Subcutaneous | 0.3 - 10 mg/kg | Mice, Rats | Saline | Various |
| Intraperitoneal | 1 - 25 mg/kg | Mice | Saline, 20% DMSO in saline | Various |
Note: Dosages for U-50,488 can serve as a starting point for dose-finding studies with this compound for subcutaneous and intraperitoneal routes. It is crucial to perform dose-response studies to determine the optimal dose for the specific experimental endpoint.
Experimental Protocols
Intravenous (IV) Administration
This protocol is based on a study investigating the cardioprotective effects of this compound in rats.[2][3]
Objective: To administer this compound directly into the systemic circulation for rapid onset of action.
Materials:
-
This compound hydrochloride
-
Sterile saline for injection
-
Animal restrainer appropriate for the species (e.g., rodent restrainer)
-
27-30 gauge needles and syringes
-
Heat lamp or other warming device
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mL/kg injection volume).
-
Ensure the solution is clear and free of particulates. Gentle warming or sonication may be used to aid dissolution if necessary.[3]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Place the animal in a suitable restrainer.
-
Dilate the lateral tail vein by warming the tail with a heat lamp or immersing it in warm water.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the lateral tail vein.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its home cage and monitor according to the experimental protocol.
-
Subcutaneous (SC) Administration
Objective: To administer this compound into the subcutaneous space for slower absorption and a more sustained effect compared to IV administration.
Materials:
-
This compound hydrochloride
-
Sterile saline for injection
-
25-27 gauge needles and syringes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in saline at the desired concentration. Based on U-50,488 studies, a concentration range of 0.1 to 1 mg/mL is a reasonable starting point.
-
-
Animal Preparation:
-
Weigh the animal to calculate the injection volume.
-
Gently restrain the animal.
-
-
Injection:
-
Lift a fold of skin on the back of the neck or along the flank to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of discomfort or local reaction at the injection site.
-
Return the animal to its home cage.
-
Intraperitoneal (IP) Administration
Objective: To administer this compound into the peritoneal cavity for rapid absorption into the portal circulation.
Materials:
-
This compound hydrochloride
-
Sterile saline for injection or a vehicle containing DMSO (e.g., 10-20% DMSO in saline) if solubility is a concern.
-
23-25 gauge needles and syringes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle. For U-50,488, doses have ranged from 1 to 25 mg/kg.
-
If using DMSO, ensure the final concentration of DMSO is well-tolerated by the animal species.
-
-
Animal Preparation:
-
Weigh the animal to determine the injection volume.
-
Restrain the animal securely, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution smoothly.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of pain or distress.
-
Return the animal to its home cage.
-
Oral (PO) Administration by Gavage
Disclaimer: This is a general protocol for oral gavage in rodents and should be adapted for this compound. Specific oral bioavailability and efficacy studies for this compound are not currently available.
Objective: To deliver a precise dose of this compound directly into the stomach.
Materials:
-
This compound hydrochloride
-
Appropriate vehicle (e.g., water, saline, or a suspension vehicle like 0.5% methylcellulose). A formulation with 10% DMSO and 90% corn oil has been suggested for this compound hydrochloride.[3]
-
Oral gavage needle (stainless steel or flexible plastic) of appropriate size for the animal.
-
Syringe
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a solution or suspension of this compound in the chosen vehicle. The concentration should allow for a reasonable gavage volume (typically 5-10 mL/kg for rats).
-
-
Animal Preparation:
-
Weigh the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark the needle.
-
Restrain the animal firmly but gently to prevent movement and injury.
-
-
Gavage:
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is at the predetermined depth, administer the formulation slowly.
-
Withdraw the needle smoothly.
-
-
Post-gavage Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Return the animal to its home cage and monitor for any adverse effects.
-
Signaling Pathways
This compound, as a κ-opioid receptor agonist, primarily acts on the KOR, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
The appropriate administration of this compound is fundamental for the success of in vivo studies. This guide provides a starting point for researchers, offering detailed protocols for various administration routes. It is imperative to adhere to institutional animal care and use committee (IACUC) guidelines and to perform pilot studies to determine the optimal dosage and vehicle for each specific experimental paradigm.
References
Application Notes and Protocols for Measuring the Analgesic Effects of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441 is a potent and selective kappa-opioid receptor (KOR) agonist that has demonstrated significant analgesic effects in preclinical studies.[1] As a G protein-biased agonist, this compound presents a promising avenue for the development of novel analgesics with a potentially improved side-effect profile compared to traditional opioids. These application notes provide detailed protocols for assessing the analgesic properties of this compound using standard in vivo models of nociception: the hot-plate test, the tail-flick test, and the acetic acid-induced writhing test.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its analgesic effects by binding to and activating kappa-opioid receptors, which are G protein-coupled receptors (GPCRs). Upon activation, the receptor promotes the exchange of GDP for GTP on the associated Gαi/o subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors to reduce neuronal excitability and nociceptive signaling. The G protein-biased nature of this compound suggests that it preferentially activates this G protein-mediated signaling cascade over the β-arrestin pathway, which is often associated with the adverse effects of opioid agonists.
References
Application Notes and Protocols for ICI 199441 in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist, in the context of preclinical neuropathic pain research. This document includes a summary of its mechanism of action, relevant signaling pathways, and generalized experimental protocols for its application in established animal models of neuropathic pain.
Introduction to this compound
This compound is a highly selective agonist for the κ-opioid receptor (KOR) with demonstrated analgesic properties.[1] It is characterized as a G protein-biased agonist, preferentially activating the G protein-mediated signaling cascade over the β-arrestin pathway.[1] This bias is of significant interest in drug development, as the G protein pathway is primarily associated with the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway is linked to adverse effects such as dysphoria and sedation.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the κ-opioid receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the inhibitory Gαi/o subunit.[2] Activation of KOR by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, contributing to its analgesic effect.
The key signaling events following KOR activation are:
-
G Protein Activation: Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.
-
Activation of MAPK Pathways: KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, p38, and JNK, which can play a role in both the analgesic and adverse effects of KOR agonists.[3][4]
Signaling Pathway Diagrams
Caption: G Protein-Mediated Signaling Pathway of this compound.
Caption: Biased Agonism of this compound at the κ-Opioid Receptor.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data from studies specifically using this compound in established models of neuropathic pain such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI). The available literature primarily focuses on its pharmacological characterization and use in other pain models or physiological studies. The pivotal study by Narita et al. (2006) investigated the role of the opioidergic system in the amygdala in chronic pain and anxiety, and while it utilized this compound, the specific dose-response data in a neuropathic pain model is not readily accessible.[1][5]
For reference, in a study on cardiac ischemia/reperfusion in Wistar rats, a dose of 0.1 mg/kg of this compound was administered intravenously.[6][7][8] This information may serve as a starting point for dose-range finding studies in neuropathic pain models.
| Parameter | Value | Species/Model | Route of Administration | Reference |
| Effective Dose | 0.1 mg/kg | Wistar Rat / Cardiac Ischemia | Intravenous (IV) | [6][7][8] |
Experimental Protocols
The following are generalized protocols for inducing and assessing neuropathic pain in rodents. These can be adapted for evaluating the efficacy of this compound.
Spared Nerve Injury (SNI) Model
This model induces robust and long-lasting neuropathic pain behaviors.[9]
Objective: To create a model of peripheral neuropathic pain by selectively injuring two of the three terminal branches of the sciatic nerve.
Materials:
-
Rodents (rats or mice)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., 5-0 silk)
-
Wound clips or sutures for closing the incision
Procedure:
-
Anesthetize the animal.
-
Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves without touching the sural nerve.
-
Tightly ligate the common peroneal and tibial nerves with a suture and then transect them distal to the ligation.
-
Ensure hemostasis and close the muscle and skin layers with sutures or wound clips.
-
Allow the animal to recover in a warm, clean cage.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key feature of neuropathic pain.[10][11]
Objective: To quantify the paw withdrawal threshold in response to mechanical stimulation.
Materials:
-
Von Frey filaments of calibrated stiffness
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
Experimental Workflow for Evaluating this compound
Caption: Experimental Workflow for Assessing this compound in a Neuropathic Pain Model.
Conclusion
This compound represents a promising research tool for investigating the role of the κ-opioid system in neuropathic pain. Its biased agonism towards the G protein pathway makes it a valuable compound for dissecting the signaling mechanisms underlying analgesia versus the adverse effects associated with KOR activation. Further studies are warranted to establish a detailed dose-response relationship and efficacy profile of this compound in well-characterized animal models of neuropathic pain. The protocols and information provided herein serve as a foundation for designing and conducting such investigations.
References
- 1. ICI-199,441 [medbox.iiab.me]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic pain induces anxiety with concomitant changes in opioidergic function in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ICI-199441 | κ-Opioid Receptor Agonist | MedChemExpress [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardiac Ischemia/Reperfusion Studies Using ICI 199,441
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for investigating the cardioprotective effects of ICI 199,441, a potent non-selective kappa-opioid receptor agonist, in a rat model of cardiac ischemia/reperfusion (I/R) injury.
Introduction
Myocardial ischemia/reperfusion injury paradoxically damages the heart muscle after the restoration of blood flow to an ischemic area. ICI 199,441 has been identified as a compound that can improve the heart's resistance to this type of injury.[1][2] Its mechanism of action is believed to involve the activation of kappa-opioid receptors, which triggers downstream signaling cascades that confer cardioprotection.[3] These notes offer a comprehensive guide for researchers to explore the therapeutic potential of ICI 199,441 in preclinical cardiac I/R studies.
Data Presentation
Table 1: Effect of ICI 199,441 on Myocardial Infarct Size
| Treatment Group | N | Area at Risk (AAR) (% of Left Ventricle) | Infarct Size (IS) (% of AAR) |
| Control (Vehicle) | 8 | 45.2 ± 3.1 | 58.7 ± 4.5 |
| ICI 199,441 (0.1 mg/kg) | 8 | 46.1 ± 2.8 | 35.4 ± 3.9* |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Table 2: Hemodynamic Effects of ICI 199,441 in Langendorff Perfused Hearts
| Parameter | Pre-Ischemia (Baseline) | Post-Reperfusion (60 min) |
| Control (Vehicle) | ||
| Heart Rate (beats/min) | 285 ± 15 | 250 ± 18 |
| Left Ventricular Developed Pressure (LVDP, mmHg) | 95 ± 7 | 42 ± 6 |
| +dP/dt_max (mmHg/s) | 2100 ± 150 | 950 ± 110 |
| -dP/dt_min (mmHg/s) | -1800 ± 130 | -750 ± 90 |
| ICI 199,441 (0.1 mg/kg) | ||
| Heart Rate (beats/min) | 280 ± 12 | 265 ± 14 |
| Left Ventricular Developed Pressure (LVDP, mmHg) | 98 ± 6 | 75 ± 8 |
| +dP/dt_max (mmHg/s) | 2150 ± 160 | 1600 ± 140 |
| -dP/dt_min (mmHg/s) | -1850 ± 140 | -1300 ± 120* |
*p < 0.05 vs. Control post-reperfusion. Data are presented as mean ± SEM.
Experimental Protocols
Langendorff Isolated Heart Perfusion Model
This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic influences.
Materials:
-
Male Wistar rats (250-300g)
-
Heparin (1000 IU/kg)
-
Sodium pentobarbital (B6593769) (60 mg/kg)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, pH 7.4, 37°C
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
ICI 199,441
-
Vehicle (e.g., saline or DMSO, depending on ICI 199,441 solubility)
Procedure:
-
Anesthetize the rat with sodium pentobarbital (intraperitoneal injection).
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).
-
Insert a water-filled balloon connected to a pressure transducer into the left ventricle to measure cardiac function.
-
Allow the heart to stabilize for a 20-minute equilibration period.
-
Administer ICI 199,441 (0.1 mg/kg, intravenously or added to the perfusate) or vehicle 15 minutes prior to ischemia.
-
Induce global ischemia by stopping the perfusion for 30 minutes.
-
Reperfuse the heart with oxygenated Krebs-Henseleit buffer for 120 minutes.
-
Continuously record hemodynamic parameters (Heart Rate, LVDP, +dP/dt, -dP/dt) throughout the experiment.
Measurement of Myocardial Infarct Size
Materials:
-
1% Triphenyltetrazolium chloride (TTC) solution in phosphate (B84403) buffer
-
10% neutral buffered formalin
-
Digital camera and image analysis software
Procedure:
-
At the end of the reperfusion period, freeze the heart at -20°C for 30 minutes.
-
Slice the ventricles into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Fix the stained slices in 10% formalin.
-
Digitally photograph both sides of each slice.
-
Use image analysis software to calculate the area at risk (AAR) and the infarct size (IS). Express the infarct size as a percentage of the area at risk.
Mandatory Visualizations
Signaling Pathways
Disclaimer: The precise and complete signaling cascade initiated by ICI 199,441 in cardiomyocytes has not been fully elucidated in a single comprehensive study. The following diagram represents a putative signaling pathway based on the known mechanisms of other kappa-opioid receptor agonists in cardioprotection. It is hypothesized that ICI 199,441 activates similar pathways.
Caption: Putative signaling pathway of ICI 199,441-induced cardioprotection.
Experimental Workflow
Caption: Experimental workflow for cardiac ischemia/reperfusion protocol.
References
- 1. Activation of delta- and kappa-opioid receptors by opioid peptides protects cardiomyocytes via KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The K(Ca) channel as a trigger for the cardioprotection induced by kappa-opioid receptor stimulation -- its relationship with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing ICI 199441-Induced Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the receptor internalization profile of ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist. This document includes detailed experimental protocols for key assays, a summary of quantitative data, and visual diagrams of relevant signaling pathways and experimental workflows.
Introduction to this compound and Receptor Internalization
This compound is a selective agonist for the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation.[1] A key characteristic of this compound is its nature as a biased agonist.[1] Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the context of KOR, the two primary pathways are the G protein-dependent signaling cascade, which is associated with the desired analgesic effects, and the β-arrestin-mediated pathway, which is often linked to receptor desensitization, internalization, and potentially some adverse effects.
Receptor internalization is a critical cellular process that regulates the number of receptors on the cell surface, thereby modulating the cell's sensitivity to ligands. For KOR agonists, the propensity to induce receptor internalization can have significant implications for the development of tolerance and other long-term effects. This compound has been shown to exhibit species-specific biased agonism, acting as a G protein-biased agonist at the human KOR (hKOR) and an internalization-biased agonist at the mouse KOR (mKOR).[2] This highlights the importance of using appropriate experimental systems when studying its effects.
Data Presentation
The following tables summarize the quantitative data on the functional activity of this compound at human and mouse κ-opioid receptors, as determined by DiMattio et al. (2015) in stably transfected Neuro-2a (N2a) cells.[2]
Table 1: Functional Activity of this compound at the Human κ-Opioid Receptor (hKOR) [2]
| Assay | Parameter | Value (Mean ± SEM) |
| Receptor Internalization | EC50 | 1.1 ± 0.4 nM |
| Emax (% of cell surface hKOR internalized) | 31.8 ± 1.3 % | |
| G Protein Activation ([35S]GTPγS Binding) | EC50 | 0.060 ± 0.012 nM |
| Emax (% of U50,488H response) | 97.4 ± 2.6 % |
Table 2: Functional Activity of this compound at the Mouse κ-Opioid Receptor (mKOR) [2]
| Assay | Parameter | Value (Mean ± SEM) |
| Receptor Internalization | EC50 | 1.2 ± 0.3 nM |
| Emax (% of cell surface mKOR internalized) | 47.2 ± 2.0 % | |
| G Protein Activation ([35S]GTPγS Binding) | EC50 | 0.060 ± 0.009 nM |
| Emax (% of U50,488H response) | 91.0 ± 1.5 % |
Signaling Pathways and Experimental Workflows
dot
Caption: KOR signaling: G protein vs. β-arrestin pathways.
dot
Caption: Experimental workflow for assessing receptor internalization.
Experimental Protocols
The following are detailed protocols for three common methods to assess this compound-induced KOR internalization. These protocols are based on established methods for GPCR internalization and can be adapted for use with cell lines endogenously or heterologously expressing the KOR of interest (human or mouse).
Protocol 1: Immunofluorescence Microscopy
This method allows for the direct visualization of receptor translocation from the cell surface to intracellular compartments.
Materials:
-
Cell line expressing N-terminally epitope-tagged (e.g., FLAG or HA) KOR
-
Poly-D-lysine coated glass coverslips
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against the epitope tag (e.g., anti-FLAG antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed KOR-expressing cells onto poly-D-lysine coated glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours in serum-free medium.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for a fixed time (e.g., 30 minutes) or with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. Include a vehicle-treated control.
-
Fixation: Following treatment, wash the cells twice with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells three times with PBS and then permeabilize and block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash the cells three times with PBS, with the second wash containing a nuclear stain like DAPI. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Receptor internalization will be observed as a shift from plasma membrane staining to punctate intracellular vesicles.
Protocol 2: Flow Cytometry
This method provides a quantitative measure of the loss of cell surface receptors upon agonist stimulation.
Materials:
-
Cell line expressing N-terminally epitope-tagged KOR
-
Complete cell culture medium
-
This compound
-
PBS
-
Cell dissociation buffer (non-enzymatic)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Primary antibody against the epitope tag conjugated to a fluorophore (e.g., FITC-conjugated anti-FLAG antibody)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture KOR-expressing cells in 6-well plates. On the day of the experiment, treat the cells with this compound as described in the immunofluorescence protocol.
-
Cell Detachment: After treatment, place the plates on ice to stop internalization. Wash the cells with ice-cold PBS and detach them using a non-enzymatic cell dissociation buffer.
-
Staining: Transfer the detached cells to microcentrifuge tubes and pellet them by centrifugation at 4°C. Resuspend the cell pellets in ice-cold FACS buffer containing the fluorescently conjugated primary antibody. Incubate on ice for 1 hour in the dark.
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.
-
Viability Staining: Resuspend the final cell pellet in FACS buffer containing a viability dye like PI.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population (PI-negative) and measure the mean fluorescence intensity (MFI) of the fluorophore conjugated to the antibody. A decrease in MFI in this compound-treated cells compared to vehicle-treated cells indicates receptor internalization.
-
Data Analysis: Calculate the percentage of internalization for each condition relative to the vehicle control.
Protocol 3: Radioligand Binding Assay
This biochemical assay measures the number of receptors on the cell surface by the binding of a radiolabeled antagonist.
Materials:
-
Cell line expressing KOR
-
Complete cell culture medium
-
This compound
-
Radiolabeled, membrane-impermeable KOR antagonist (e.g., [3H]diprenorphine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., high concentration of a non-labeled KOR antagonist like norbinaltorphimine)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture and Treatment: Grow KOR-expressing cells to confluency in 12-well plates. Treat the cells with this compound as described in the previous protocols.
-
Stopping the Reaction: To stop the internalization process, rapidly wash the cells with ice-cold PBS.
-
Radioligand Incubation: Perform the binding assay at 4°C to prevent further internalization. Add ice-cold binding buffer containing a saturating concentration of the radiolabeled antagonist to each well. For determining non-specific binding, add a high concentration of a non-labeled antagonist to a separate set of wells. Incubate at 4°C for 2-3 hours to reach equilibrium.
-
Washing: Rapidly wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. A decrease in specific binding in this compound-treated cells compared to vehicle-treated cells reflects a reduction in the number of cell surface receptors due to internalization.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the receptor internalization profile of this compound. The species-specific biased agonism of this compound necessitates careful consideration of the experimental model. By utilizing the described methodologies, researchers can quantitatively assess the extent of KOR internalization and further elucidate the molecular mechanisms underlying the pharmacological effects of this compound. This information is critical for the development of novel KOR-targeted therapeutics with improved efficacy and side-effect profiles.
References
Application Notes and Protocols for ICI 199441 in Opioid Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441 is a potent and selective non-peptide agonist for the kappa-opioid receptor (KOR).[1][2] Its high affinity and selectivity for the KOR over mu-opioid (MOR) and delta-opioid (DOR) receptors make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the kappa-opioid system. Furthermore, emerging evidence suggests that this compound acts as a G protein-biased agonist, preferentially activating G protein signaling pathways over β-arrestin recruitment.[1] This characteristic is of significant interest in the development of novel therapeutics with improved side-effect profiles.
These application notes provide a comprehensive overview of the pharmacological properties of this compound, detailed protocols for its use in key in vitro assays, and a summary of its known binding and functional characteristics.
Data Presentation
Table 1: Opioid Receptor Binding Affinity of this compound
| Ligand | Receptor | Kᵢ (nM) | Species | Assay Type | Radioligand | Reference |
| This compound | Kappa (κ) | 0.04 | Not Specified | Radioligand Binding | Not Specified | [3] |
| This compound | Mu (μ) | 54 | Not Specified | Radioligand Binding | Not Specified | [3] |
| This compound | Delta (δ) | 24 | Not Specified | Radioligand Binding | Not Specified | [3] |
Note: Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Activity of this compound
| Ligand | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Assay Type | Response Measured | Reference |
| This compound | Kappa (κ) | Data not available | Data not available | Functional Assay | Data not available | |
| This compound | Mu (μ) | Data not available | Data not available | Functional Assay | Data not available | |
| This compound | Delta (δ) | Data not available | Data not available | Functional Assay | Data not available |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect, often relative to a standard full agonist.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioid receptors, including the kappa-opioid receptor, are G protein-coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This canonical G protein-dependent pathway is believed to mediate the analgesic effects of opioids.
Alternatively, agonist binding can promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades that are implicated in some of the adverse effects of opioids. This compound is reported to be a G protein-biased agonist, meaning it preferentially activates the Gαi/o pathway over the β-arrestin pathway.
Caption: Opioid receptor signaling cascade initiated by this compound.
Experimental Workflow for Ligand Characterization
The characterization of an opioid receptor ligand like this compound typically involves a series of in vitro assays to determine its binding affinity, functional potency, and signaling bias.
Caption: Workflow for characterizing an opioid receptor ligand.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand (e.g., [³H]diprenorphine for general opioid binding, or a subtype-selective radioligand).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a non-labeled universal opioid ligand like naloxone).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations.
-
Radioligand at a concentration near its K₋d.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For total binding wells, add binding buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding determinator instead of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the functional activation of Gαi/o-coupled opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon agonist stimulation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (Guanosine diphosphate).
-
Non-specific binding determinator (unlabeled GTPγS).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations.
-
GDP (to a final concentration of ~10-30 µM).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
For basal activity wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity.
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Express the data as a percentage of the maximal stimulation achieved with a standard full agonist.
-
Plot the percentage of stimulation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a highly selective and potent kappa-opioid receptor agonist that serves as a critical tool for researchers in opioid pharmacology. Its G protein-biased signaling profile opens new avenues for exploring the differential roles of G protein and β-arrestin pathways in both the therapeutic and adverse effects of opioids. The protocols provided herein offer a standardized approach to characterizing the pharmacological properties of this compound and similar compounds, facilitating further research into the complex mechanisms of opioid receptor function and the development of next-generation analgesics.
References
Application Notes and Protocols for Generating Dose-Response Curves of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441 is a potent and selective agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation.[1][2][3] Characterizing the dose-response relationship of this compound is fundamental to understanding its pharmacological profile, including its potency (EC50) and efficacy. These application notes provide a detailed protocol for generating dose-response curves for this compound using an in vitro cyclic adenosine (B11128) monophosphate (cAMP) inhibition assay, a standard method for assessing the function of Gi/o-coupled receptors like KOR.
Principle of the Assay
The kappa-opioid receptor, upon activation by an agonist such as this compound, couples to inhibitory G proteins (Gi/o).[4][5][6] This coupling leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP.[5][6] Consequently, the intracellular concentration of cAMP decreases. By stimulating cells with a known adenylyl cyclase activator, such as forskolin (B1673556), and then treating them with varying concentrations of this compound, a dose-dependent inhibition of cAMP production can be measured. This relationship is then plotted to generate a dose-response curve, from which key parameters like the half-maximal effective concentration (EC50) can be determined.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a dose-response experiment with this compound. The data illustrates the inhibitory effect of this compound on forskolin-stimulated cAMP levels in a recombinant cell line expressing the human kappa-opioid receptor.
| This compound Concentration (M) | Log [this compound] (M) | Mean cAMP Level (nM) | Standard Deviation | % Inhibition |
| 1.00E-12 | -12.0 | 19.8 | 1.5 | 1.0% |
| 1.00E-11 | -11.0 | 18.5 | 1.2 | 7.5% |
| 1.00E-10 | -10.0 | 15.2 | 1.0 | 24.0% |
| 1.00E-09 | -9.0 | 9.8 | 0.8 | 51.0% |
| 1.00E-08 | -8.0 | 5.5 | 0.6 | 72.5% |
| 1.00E-07 | -7.0 | 3.2 | 0.4 | 84.0% |
| 1.00E-06 | -6.0 | 2.5 | 0.3 | 87.5% |
| 1.00E-05 | -5.0 | 2.4 | 0.3 | 88.0% |
| Vehicle Control | N/A | 2.0 | 0.2 | 90.0% (Basal) |
| Forskolin Control | N/A | 20.0 | 1.8 | 0.0% (Max) |
Note: The EC50 value derived from this hypothetical data would be approximately 1 nM.
Mandatory Visualizations
Caption: G-protein biased signaling pathway of this compound at the kappa-opioid receptor.
Caption: Experimental workflow for the in vitro dose-response assay of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: A recombinant cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR or HEK-hKOR).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K Medium for CHO cells) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Stimulant: Forskolin stock solution in DMSO.
-
Lysis Buffer: Provided with the cAMP detection kit.
-
cAMP Detection Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA, or LANCE).
-
Multi-well Plates: 96-well, white, solid-bottom cell culture plates.
-
Reagent and Equipment: Standard cell culture incubator (37°C, 5% CO2), multichannel pipettes, plate reader compatible with the chosen detection kit.
Protocol: cAMP Inhibition Assay
-
Cell Seeding: a. Culture the KOR-expressing cells to approximately 80-90% confluency. b. Harvest the cells and determine the cell density. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: a. Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10 µM to 1 pM in half-log or log steps. b. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound dose) and a positive control for inhibition (a saturating concentration of a known KOR agonist).
-
Assay Procedure: a. Gently remove the growth medium from the wells. b. Add 50 µL of the prepared this compound serial dilutions or controls to the respective wells. c. Incubate the plate at 37°C for 15-30 minutes. d. Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized). e. Add 50 µL of the forskolin solution to all wells except for the basal control wells (which receive 50 µL of assay buffer). f. Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: a. Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer and then the detection reagents. b. Read the plate on a plate reader compatible with the assay format (e.g., for HTRF, read at the appropriate emission wavelengths).
-
Data Analysis: a. The raw data (e.g., fluorescence ratio) is used to calculate the concentration of cAMP in each well based on a standard curve. b. Normalize the data by setting the cAMP level in the forskolin-only treated wells as 0% inhibition and the basal cAMP level (or a maximally inhibited control) as 100% inhibition. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50, Hill slope, and maximum inhibition.
Troubleshooting
-
High Variability: Ensure consistent cell seeding density and accurate pipetting. Use multichannel pipettes for reagent addition where possible.
-
No Dose-Response: Verify the expression and functionality of the KOR in the cell line. Confirm the activity of the this compound stock solution. Optimize the forskolin concentration.
-
Shallow Curve (Low Hill Slope): This may be inherent to the compound-receptor interaction. Ensure the concentration range is wide enough to define the top and bottom plateaus of the curve.
-
High Background: Optimize cell number and lysis conditions. Ensure the cAMP detection kit is within its expiration date and stored correctly.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ICI 199441 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
Q1: My this compound hydrochloride is not dissolving properly in DMSO. What should I do?
A1: Ensure you are using anhydrous (dry) DMSO, as the compound's solubility can be significantly impacted by moisture.[1] For concentrations up to 250 mg/mL (584.39 mM), the use of ultrasonic treatment may be necessary to facilitate dissolution.[1][2] If precipitation still occurs, gentle heating can also aid in solubilization.[1]
Q2: I observed precipitation when adding my this compound DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment. To mitigate this:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Gradual Dilution: Add the DMSO stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
-
Lower Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Perform a serial dilution to determine the maximum soluble concentration for your specific experimental conditions.
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q3: I need to prepare this compound for in vivo animal studies, but it's not soluble in saline. What formulation should I use?
A3: Direct dissolution in saline is not recommended. For in vivo administration, co-solvents and emulsifying agents are necessary. Here are three established protocols that yield a clear solution with a solubility of at least 2.08 mg/mL:[1][2][3]
-
Protocol 1 (PEG-based): Sequentially add and mix the following: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2 (Cyclodextrin-based): Prepare a stock in DMSO and add it to a solution of 20% SBE-β-CD in Saline, with the final solvent ratio being 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 3 (Oil-based): Prepare a stock in DMSO and add it to corn oil, with the final solvent ratio being 10% DMSO and 90% Corn Oil.
It is crucial to prepare a clear stock solution in DMSO first before adding the co-solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective kappa-opioid receptor (KOR) agonist.[4][5][6][7][8] It exhibits biased agonism, preferentially activating G-protein signaling pathways over β-arrestin pathways.[5][7][8]
Q2: What is the molecular weight of this compound hydrochloride?
A2: The molecular weight of this compound hydrochloride is 427.8 g/mol .[1][9]
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: In which solvents is this compound hydrochloride soluble?
A4: this compound hydrochloride is soluble in DMSO up to 100 mM (or 250 mg/mL with sonication) and in ethanol (B145695) up to 50 mM.[1][9]
Quantitative Solubility Data
| Solvent/Formulation System | Reported Solubility | Molar Concentration | Reference |
| DMSO | up to 100 mM | 100 mM | [9] |
| DMSO (with sonication) | 250 mg/mL | 584.39 mM | [1][2] |
| Ethanol | up to 50 mM | 50 mM | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.86 mM | [1][2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 4.86 mM | [1][2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.86 mM | [1][2][3] |
Experimental Protocols & Visualizations
Signaling Pathway of G-Protein Biased KOR Agonism
This compound acts as a biased agonist at the Kappa-Opioid Receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels. This pathway is associated with the therapeutic effects of analgesia. The biased nature of this compound means it has a lower propensity to recruit β-arrestin, a pathway often linked to adverse effects.[10]
Caption: G-Protein biased signaling pathway of this compound at the KOR.
Experimental Workflow for In Vivo Formulation
This workflow outlines the sequential steps for preparing this compound for in vivo experiments using a co-solvent formulation. This method ensures the compound remains in solution for administration.
Caption: Workflow for preparing an in vivo formulation of this compound.
References
- 1. Molecular mechanism of biased signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanism of biased signaling at the kappa opioid receptor [ouci.dntb.gov.ua]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. ICI-199441 | κ-Opioid Receptor Agonist | MedChemExpress [medchemexpress.eu]
- 7. ICI-199,441 [medbox.iiab.me]
- 8. ICI-199,441 - Wikipedia [en.wikipedia.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ICI 199441 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist, for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective agonist for the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][2] It is known as a G protein-biased agonist, meaning it preferentially activates the G protein signaling pathway over the β-arrestin pathway.[1][2] KORs are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of various ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[3][4]
Q2: What is the typical concentration range for this compound in cell-based assays?
A2: While the optimal concentration of this compound will vary depending on the cell line, receptor expression level, and the specific assay being performed, its high potency suggests that it is typically effective in the low nanomolar to sub-nanomolar range. It has been reported to be approximately 146-fold more active than the well-characterized KOR agonist U-50,488 in vitro. Therefore, a starting concentration range for a dose-response curve could be from 0.1 nM to 1 µM.
Q3: What are the critical controls to include in my experiments?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells in assay medium alone to establish the basal response level.
-
Reference Agonist Control: A known KOR agonist (e.g., U-50,488) at a concentration that elicits a maximal response (EC100). This helps to assess the maximal possible signal in your assay system.
-
Antagonist Control: Pre-treatment with a selective KOR antagonist (e.g., nor-Binaltorphimine) before the addition of this compound to confirm that the observed effect is mediated by the κ-opioid receptor.
Q4: Can this compound be toxic to cells at high concentrations?
A4: While specific cytotoxicity data for this compound in various cell lines is not extensively documented in publicly available literature, it is a good laboratory practice to assess the potential for cytotoxicity, especially when using concentrations at the higher end of the dose-response curve (e.g., >1 µM). A standard cell viability assay, such as an MTT or resazurin (B115843) reduction assay, can be performed in parallel with your functional assay to identify any concentrations that may lead to cell death and confound your results. Additionally, it has been noted that this compound can inhibit the activity of cytochrome P450 2D6 (CYP2D6), which could be a consideration in more complex cellular models or for potential off-target effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No response or very weak response to this compound | Low KOR expression in the cell line: The cell line may not endogenously express the κ-opioid receptor or may express it at very low levels. | - Use a cell line known to express KOR (e.g., CHO-KOR, HEK-KOR).- Consider transiently or stably transfecting your cells with a KOR expression vector. |
| Incorrect assay setup: The assay may not be sensitive enough to detect the downstream signal. | - For cAMP assays, ensure a phosphodiesterase (PDE) inhibitor is included to prevent cAMP degradation.- Optimize the concentration of forskolin (B1673556) or other adenylyl cyclase activators if used.- For membrane potential assays, ensure the dye loading and incubation times are optimal. | |
| Degraded this compound: The compound may have degraded due to improper storage. | - Prepare fresh stock solutions of this compound.- Store stock solutions at -20°C or -80°C as recommended by the supplier. | |
| High background signal or "noisy" data | Cell health issues: Cells may be unhealthy, over-confluent, or have been passaged too many times. | - Use healthy, logarithmically growing cells.- Optimize cell seeding density to avoid over-confluence.- Use cells from a lower passage number. |
| Assay reagent issues: Reagents may be expired or improperly prepared. | - Prepare fresh assay buffers and reagents.- Ensure proper mixing of all components. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, seeding density, or growth conditions. | - Standardize all cell culture parameters.- Use a consistent cell passage number for all experiments. |
| Pipetting errors: Inaccurate dispensing of compounds or reagents. | - Use calibrated pipettes.- For multi-well plates, consider using a multichannel pipette or automated liquid handler for better consistency. |
Quantitative Data Summary
The following table provides a summary of the potency of various κ-opioid receptor ligands in different cell-based assays. This data can be used as a reference to benchmark the performance of this compound in your experiments.
| Compound | Assay Type | Cell Line | Potency (EC50 or pA2) |
| Dynorphin A | Calcium Mobilization | CHO-KOR (with Gαqi5) | pEC50: ~9.15 |
| U-69,593 | Calcium Mobilization | CHO-KOR (with Gαqi5) | pEC50: ~8.60 |
| Dynorphin A | Dynamic Mass Redistribution (DMR) | CHO-KOR | Potency (pEC50): 9.15 |
| U-69,593 | Dynamic Mass Redistribution (DMR) | CHO-KOR | Potency (pEC50): 8.60 |
| U-50,488 | Membrane Potential Assay | CHO-KOR | IC50: 0.25 nM |
| nor-Binaltorphimine (Antagonist) | Dynamic Mass Redistribution (DMR) | CHO-KOR | pA2: 9.0 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a cAMP Inhibition Assay
This protocol is designed to determine the EC50 of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the κ-opioid receptor.
Materials:
-
CHO or HEK cells stably expressing the human κ-opioid receptor (CHO-KOR or HEK-KOR)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Plating: Seed the KOR-expressing cells into the assay plate at a pre-optimized density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX). A typical concentration range would be from 1 pM to 1 µM. Also, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (EC80), which should be determined in a preliminary experiment.
-
Agonist Treatment: On the day of the assay, remove the cell culture medium and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add the pre-determined EC80 concentration of forskolin to all wells (except for the basal control wells) and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by the KOR upon agonist binding.
Materials:
-
Membranes from cells expressing the κ-opioid receptor
-
[³⁵S]GTPγS (radiolabeled)
-
Guanosine diphosphate (B83284) (GDP)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes (15 µg of protein), GDP (e.g., 3 µM), and varying concentrations of this compound in the assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., ~0.1 nM) to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log of the this compound concentration and determine the EC50 value using non-linear regression.[3]
Visualizations
Caption: Signaling pathway of this compound via the κ-opioid receptor.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for this compound cell-based assays.
References
preventing off-target effects of ICI 199441
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting off-target effects of ICI 199441.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2][3][4] Its primary mechanism of action is to activate the KOR, which is a G protein-coupled receptor (GPCR). A key characteristic of this compound is that it is a G protein-biased agonist.[3][4] This means it preferentially activates the G protein signaling pathway over the β-arrestin2 recruitment pathway. This is significant because G protein signaling is associated with the desired analgesic effects of KOR agonists, while β-arrestin2 signaling is linked to undesirable side effects such as dysphoria.
Q2: What are the known off-target effects of this compound?
The most significant known off-target effect of this compound is the potent inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, with a reported IC50 of 26 nM.[5] CYP2D6 is a critical enzyme in the metabolism of many drugs, and its inhibition can lead to drug-drug interactions and altered pharmacokinetic profiles of co-administered compounds. While this compound is highly selective for the kappa-opioid receptor over the mu- and delta-opioid receptors, at higher concentrations, off-target effects at these receptors could potentially occur.
Q3: How can I minimize the off-target effect on CYP2D6?
To minimize the impact of CYP2D6 inhibition, consider the following:
-
Dose-response studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.
-
In vitro controls: When using in vitro systems that express CYP2D6 (e.g., liver microsomes), be aware of the potential for this compound to interfere with the metabolism of other compounds.
-
In vivo considerations: In animal studies, be cautious when co-administering drugs that are known substrates of CYP2D6, as their metabolism may be inhibited, leading to increased exposure and potential toxicity.
Q4: My experimental results are inconsistent. What are some common sources of variability when working with this compound?
Inconsistent results can arise from several factors:
-
Solubility: this compound hydrochloride has specific solubility properties. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO, ethanol) before further dilution in aqueous buffers.[6][7] Precipitation can lead to inaccurate concentrations.
-
Compound stability: Store the compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage, to prevent degradation.[1]
-
Cell-based assay conditions: The expression levels of KOR and downstream signaling components in your cell line can significantly impact the observed potency and efficacy. Passage number and cell density can also contribute to variability.
-
Assay-specific parameters: For functional assays like [³⁵S]GTPγS binding or β-arrestin recruitment, factors such as membrane preparation quality, incubation times, and reagent concentrations are critical.
Troubleshooting Guides
Issue 1: Unexpected or Weak On-Target Activity
Symptoms:
-
Lower than expected potency (EC50) in a G protein activation assay.
-
No significant response at concentrations where activity is expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Aliquot the stock solution upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Poor Solubility | Ensure the compound is fully dissolved in the stock solvent before preparing dilutions. Sonication may aid in solubilization. Visually inspect for any precipitation. |
| Low Receptor Expression | Verify the expression level of the kappa-opioid receptor in your experimental system (e.g., via Western blot or radioligand binding). |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and concentrations of co-factors (e.g., GDP in a [³⁵S]GTPγS assay). |
| Incorrect pH of Buffer | Ensure the pH of your assay buffer is within the optimal range for receptor binding and function (typically pH 7.4). |
Issue 2: Suspected Off-Target Effects Not Related to CYP2D6
Symptoms:
-
Observing a physiological response that is not consistent with KOR activation.
-
Activity in cell lines that do not express the kappa-opioid receptor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a careful dose-response curve to determine if the effect is only observed at high concentrations, suggesting off-target activity. |
| Interaction with Other Opioid Receptors | Use selective antagonists for the mu-opioid receptor (e.g., naloxone) and delta-opioid receptor (e.g., naltrindole) to determine if the observed effect is mediated by these receptors. |
| Non-specific Binding | In binding assays, include a condition with a high concentration of an unlabeled competitor to determine non-specific binding. |
| Contamination of Compound | If possible, verify the purity of your this compound stock using analytical methods like HPLC-MS. |
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the binding affinities (Ki) of this compound for human opioid receptors, highlighting its selectivity for the kappa-opioid receptor.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (fold vs. KOR) |
| Kappa Opioid Receptor (KOR) | ~0.04 nM | - |
| Delta Opioid Receptor (DOR) | ~24 nM | ~600-fold |
| Mu Opioid Receptor (MOR) | ~54 nM | ~1350-fold |
Table 2: Off-Target Interaction Profile of this compound
This table provides information on the known off-target interaction of this compound.
| Off-Target | IC50 | Potential Implication |
| Cytochrome P450 2D6 (CYP2D6) | 26 nM | Inhibition of drug metabolism, potential for drug-drug interactions. |
Experimental Protocols
Representative Protocol 1: [³⁵S]GTPγS Binding Assay for G Protein Activation
This protocol provides a general framework for assessing G protein activation by this compound at the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound stock solution in DMSO.
-
GDP solution.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS.
Procedure:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of this compound (or vehicle for basal binding).
-
GDP to a final concentration of 10 µM.
-
Cell membranes (5-20 µg protein per well).
-
-
For non-specific binding wells, add unlabeled GTPγS to a final concentration of 10 µM.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of this compound concentration.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax values.
Representative Protocol 2: β-Arrestin Recruitment Assay (BRET)
This protocol describes a general method to measure β-arrestin recruitment to the kappa-opioid receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) donor and β-arrestin2 fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell culture medium.
-
Coelenterazine (B1669285) h (BRET substrate).
-
This compound stock solution in DMSO.
Procedure:
-
Plate the cells in a white, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Replace the culture medium with assay buffer (e.g., HBSS).
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Measure the luminescence at two wavelengths (e.g., 475 nm for Rluc and 530 nm for YFP) using a BRET-compatible plate reader.
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Plot the BRET ratio as a function of this compound concentration.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax values.
Visualizations
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting ICI 199441 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with ICI 199441. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may lead to variability in your experimental outcomes with this compound.
Q1: We are observing inconsistent results between experiments. What are the potential sources of variability?
A1: Variability in experimental results with this compound can arise from several factors. The most common sources include:
-
Reagent Preparation and Storage: Inconsistent preparation of stock solutions and improper storage can lead to degradation or precipitation of the compound.
-
Solubility Issues: this compound has specific solubility requirements. Improper dissolution can result in a lower effective concentration.
-
Experimental Conditions: Variations in incubation times, temperature, cell passage number, and animal handling can all contribute to inconsistent outcomes.
-
Data Analysis: Differences in data processing and statistical analysis methods can affect the interpretation of results.
Q2: What is the correct procedure for preparing and storing this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Storage of Powder: The solid form of this compound hydrochloride should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solution Preparation: For in vitro experiments, dissolve this compound hydrochloride in DMSO to a concentration of up to 250 mg/mL (584.39 mM); sonication may be required for complete dissolution.[1][2] For in vivo studies, specific solvent systems are recommended (see table below).
-
Stock Solution Storage: Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q3: We are having trouble dissolving this compound completely. What can we do?
A3: this compound hydrochloride can be challenging to dissolve. If you observe precipitation or incomplete dissolution:
-
Use Ultrasonic Bath: Sonication is recommended to aid dissolution, especially for higher concentrations in DMSO.[1][2]
-
Gentle Warming: Gentle heating can also help to dissolve the compound.
-
Use Fresh DMSO: Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility. Always use newly opened, anhydrous DMSO.[2]
-
Follow Recommended Solvent Protocols: For in vivo preparations, adding solvents in the specified order is crucial for maintaining solubility.[2]
Q4: What are the recommended solvent formulations for in vivo experiments?
A4: The following table summarizes recommended solvent systems for preparing this compound for in vivo administration. It is crucial to add the solvents in the order listed.[2]
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL (4.86 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL (4.86 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL (4.86 mM) |
Q5: How does the mechanism of action of this compound relate to potential experimental variability?
A5: this compound is a potent and selective κ-opioid receptor (KOR) agonist.[3][4][5] It is a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways over β-arrestin pathways.[4][5] This biased agonism can be a source of variability if the experimental system (e.g., cell line, tissue) has differing expression levels of G proteins and β-arrestins, or if downstream signaling components vary.
Experimental Protocols
In Vitro Cell-Based Assay Protocol
-
Cell Culture: Culture cells expressing the κ-opioid receptor to an appropriate density.
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. Perform serial dilutions to obtain the desired final concentrations in your assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: Replace the cell culture medium with the medium containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the desired downstream assay, such as a cAMP assay to measure adenylyl cyclase inhibition or a reporter gene assay to measure transcriptional activation.
-
Data Analysis: Analyze the dose-response curve to determine EC50 values.
In Vivo Protocol for Analgesia Study in Rodents
-
Animal Acclimation: Acclimate animals to the testing environment for a sufficient period before the experiment.
-
Compound Preparation: Prepare the dosing solution of this compound using one of the recommended in vivo solvent protocols (see table above). Prepare the solution fresh on the day of the experiment.
-
Administration: Administer this compound via the desired route (e.g., intravenously). For example, a dose of 0.1 mg/kg has been used in Wistar rats.[3]
-
Behavioral Testing: At predetermined time points after administration, assess the analgesic effect using a standard pain model (e.g., tail-flick test, hot plate test).
-
Data Collection and Analysis: Record the latency to response for each animal. Analyze the data using appropriate statistical methods to compare the treated group with the vehicle control group.
Visualizations
Caption: G protein-biased signaling pathway of this compound via the κ-opioid receptor.
Caption: Troubleshooting workflow for addressing variability in this compound experiments.
References
improving the stability of ICI 199441 in solution
Welcome to the technical support center for ICI 199441. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with this potent and selective κ-opioid receptor (KOR) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter with this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | - Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent. - Solvent Incompatibility: The solvent system may not be optimal for maintaining solubility, especially after dilution. - Low Temperature: Storage at low temperatures can cause the compound to precipitate out of solution. | - Re-dissolving: Gently warm the solution and use sonication to aid dissolution. - Solvent Adjustment: For in vivo studies, consider using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. - Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use. |
| Loss of Activity or Inconsistent Results | - Degradation: this compound may have degraded due to improper storage or handling. Potential degradation pathways include hydrolysis of the amide bond, oxidation of the tertiary amine, or photodegradation of the dichlorophenyl group. - Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation and loss of potency. - Adsorption to Surfaces: The compound may adsorb to the surface of plastic or glass containers. | - Proper Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Protect from Light: Store solutions in light-protecting containers. - Use Appropriate Containers: Use low-protein binding tubes or silanized glassware to minimize adsorption. - Verify Concentration: Before use, you can verify the concentration and integrity of your stock solution using a validated analytical method like HPLC-UV. |
| Unexpected Biological Response in Cell-Based Assays | - Ligand Bias: this compound, like other GPCR agonists, may exhibit biased agonism, preferentially activating one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). - Cell Health and Receptor Expression: Poor cell health or low receptor expression levels can lead to a diminished or inconsistent response. - Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or buffer composition, can affect the results. | - Characterize Pathway Activation: Test for activity in multiple downstream signaling pathways (e.g., cAMP inhibition, β-arrestin recruitment, MAPK activation) to fully characterize the compound's profile in your system. - Optimize Cell Culture: Ensure cells are healthy, within a low passage number, and have adequate receptor expression. - Assay Optimization: Optimize incubation times, cell density, and agonist concentration (use an EC80 concentration for antagonism studies). Include appropriate positive and negative controls. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent. This compound hydrochloride is soluble up to 100 mM in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted in aqueous buffers or co-solvent systems.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: Stock solutions of this compound hydrochloride should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue when diluting a high-concentration DMSO stock into an aqueous medium. To avoid this, you can try the following:
-
Use a lower concentration DMSO stock solution.
-
Add the DMSO stock to the aqueous buffer slowly while vortexing.
-
Use a co-solvent system. For example, for in vivo use, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Gentle warming and sonication can also help to redissolve any precipitate.
Q4: Is this compound sensitive to light?
A4: While specific photodegradation studies for this compound are not widely published, compounds with similar chemical structures (arylacetamides) can be sensitive to light. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Based on its chemical structure, potential degradation pathways for this compound include:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine in the pyrrolidine (B122466) ring could be oxidized.
-
Photodegradation: The dichlorophenyl ring may be susceptible to degradation upon exposure to UV light.
Q6: How can I check the stability and concentration of my this compound solution?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection would be the recommended approach to assess the purity and concentration of your this compound solution over time. This method would allow you to separate the parent compound from any potential degradation products.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Solubility |
| DMSO | ≥ 100 mM |
| Ethanol | ≥ 50 mM |
Table 2: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound hydrochloride (427.8 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the this compound hydrochloride powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method (General Approach)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound. Method optimization and validation are required for specific applications.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient elution may be necessary to separate the parent compound from potential degradation products.
General Procedure:
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength (this should be determined by running a UV scan of this compound).
-
-
Forced Degradation Studies (for method development):
-
Acid/Base Hydrolysis: Incubate this compound solution with HCl or NaOH at an elevated temperature.
-
Oxidation: Treat this compound solution with hydrogen peroxide.
-
Photodegradation: Expose this compound solution to UV light.
-
-
Analysis: Inject the prepared samples and forced degradation samples into the HPLC system.
-
Data Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: G-protein mediated signaling pathway of this compound.
Caption: β-arrestin mediated signaling and receptor regulation.
Caption: General experimental workflow for in vitro assays.
Technical Support Center: Synthesis of ICI 199441 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ICI 199441 hydrochloride. The information is based on established chemical principles and analogous syntheses of structurally related compounds.
Troubleshooting Guide
Challenges in the synthesis of this compound hydrochloride can arise at various stages, from precursor synthesis to final salt formation and purification. This guide addresses common issues in a question-and-answer format.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield in the formation of the diamine precursor, (1S)-1-phenyl-2-(1-pyrrolidinyl)ethanamine. | - Incomplete reaction of the starting chiral amino acid derivative.- Side reactions, such as racemization or decomposition.- Inefficient purification. | - Optimize reaction conditions (temperature, time, solvent).- Use a milder reducing agent for the amide reduction to the amine.- Employ chiral chromatography for purification to ensure stereochemical purity. |
| SYN-002 | Difficulty in the N-methylation of the secondary amine. | - Steric hindrance around the nitrogen atom.- Use of a weak methylating agent. | - Use a more reactive methylating agent like methyl iodide or dimethyl sulfate.- Optimize the base and solvent system to facilitate the reaction. |
| SYN-003 | Low yield during the acylation step to form the final acetamide. | - Low reactivity of the N-methylated amine.- Decomposition of the acid chloride or other activated acyl species.- Steric hindrance. | - Activate the carboxylic acid (2-(3,4-dichlorophenyl)acetic acid) using a coupling agent like DCC or EDC.- Alternatively, convert the acid to its acid chloride and perform the reaction at low temperatures in the presence of a non-nucleophilic base. |
| PUR-001 | Presence of impurities in the final product after initial purification. | - Incomplete reactions from previous steps.- Formation of byproducts.- Residual solvents. | - Recrystallize the product from a suitable solvent system.- Employ column chromatography with an appropriate stationary and mobile phase.- Use High-Performance Liquid Chromatography (HPLC) for final purification if high purity is required. |
| SAL-001 | Issues with the formation of the hydrochloride salt. | - Use of inappropriate solvent.- Incorrect stoichiometry of hydrochloric acid.- Product oiling out instead of precipitating. | - Use a non-polar, anhydrous solvent like diethyl ether or dioxane for the precipitation of the hydrochloride salt.- Add a solution of HCl in a suitable solvent (e.g., dioxane, isopropanol) dropwise to a solution of the free base until precipitation is complete.- If the product oils out, try trituration with the solvent or use a different solvent system. |
| STA-001 | Degradation of the final compound upon storage. | - Sensitivity to light, moisture, or air. | - Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The synthesis of the chiral molecule this compound, specifically 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, typically starts from a chiral amino acid to ensure the correct stereochemistry.[1][2] L-phenylalanine is a suitable precursor.
Q2: How can I confirm the stereochemical purity of my intermediates and final product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee%) of your chiral compounds.[3] You may also use polarimetry to measure the optical rotation, although this method is less precise than chiral HPLC.
Q3: What are the critical parameters to control during the acylation step?
A3: The key parameters for the acylation of the N-methylated diamine with 2-(3,4-dichlorophenyl)acetic acid are temperature, the choice of coupling agent or acylating agent, and the base used. The reaction should be carried out at a controlled temperature (often starting at 0°C) to minimize side reactions. The use of a carbodiimide (B86325) coupling agent or conversion of the carboxylic acid to its acid chloride is recommended for efficient amide bond formation. A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, should be used to scavenge the acid produced during the reaction.
Q4: What is the best way to convert the final free base to its hydrochloride salt?
A4: The most common method is to dissolve the purified free base in a dry, aprotic solvent (like diethyl ether, ethyl acetate, or dichloromethane) and then add a solution of anhydrous hydrogen chloride in a suitable solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.
Q5: My final product is a sticky solid or oil. How can I obtain a crystalline solid?
A5: If your hydrochloride salt is not a crystalline solid, you can try recrystallization from a different solvent or a mixture of solvents. Trituration of the oil with a non-polar solvent like pentane (B18724) or hexane (B92381) can also sometimes induce crystallization. Ensure that all your solvents are anhydrous, as moisture can sometimes inhibit crystallization.
Experimental Workflow
The following diagram illustrates a plausible synthetic workflow for this compound hydrochloride, highlighting the key stages and transformations.
Caption: A potential synthetic workflow for this compound hydrochloride.
References
- 1. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: ICI 199441 Vehicle Selection for In Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for the appropriate selection of vehicles for in vivo experiments involving the potent and selective κ-opioid receptor agonist, ICI 199441.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for in vivo administration of this compound?
A1: Based on its solubility profile, this compound hydrochloride is often formulated in a multi-component vehicle system for in vivo studies. Common formulations include a primary solvent to dissolve the compound, such as Dimethyl Sulfoxide (B87167) (DMSO), followed by co-solvents and emulsifiers to ensure stability and bioavailability. Specific examples include a mixture of DMSO, PEG300, Tween-80, and saline, or a solution of DMSO in corn oil.
Q2: What is the solubility of this compound hydrochloride?
A2: this compound hydrochloride is soluble in DMSO up to 250 mg/mL (584.39 mM) and in ethanol (B145695) to 50 mM.[1] It is important to note that the use of fresh, anhydrous DMSO is recommended as it is hygroscopic and the presence of water can impact solubility.[1]
Q3: Can I use saline alone as a vehicle for this compound?
A3: It is not recommended to use saline alone as a vehicle for this compound due to its poor solubility in aqueous solutions. A solubilizing agent like DMSO is necessary to first dissolve the compound before further dilution.
Q4: Are there any known issues with the stability of this compound in these vehicles?
A4: While specific stability data in all vehicle combinations is not extensively published, it is best practice to prepare fresh working solutions for in vivo experiments on the day of use to ensure potency and avoid degradation.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Q1: My this compound is not fully dissolving in the vehicle. What should I do?
A1:
-
Ensure Proper Primary Solubilization: First, ensure that you are dissolving the this compound hydrochloride in a sufficient volume of a suitable primary solvent like DMSO before adding other components.[1] Gentle warming and vortexing can aid dissolution. The use of an ultrasonic bath may also be beneficial.[1]
-
Check Solvent Quality: Use high-purity, anhydrous solvents. The presence of water in DMSO can significantly reduce the solubility of many compounds.[1]
-
Review Vehicle Composition: The proportion of the primary solvent in the final formulation is critical. If the compound precipitates after adding aqueous components, you may need to adjust the ratio of the solvents.
Q2: I observed precipitation of the compound after intravenous injection. What could be the cause?
A2: This phenomenon, known as "precipitation upon injection," can occur when a drug formulated in a non-aqueous vehicle comes into contact with the aqueous environment of the bloodstream. To mitigate this:
-
Optimize the Formulation: Consider increasing the proportion of co-solvents and surfactants like PEG300 and Tween-80, which can help to maintain the drug in solution upon dilution in the blood.
-
Reduce the Injection Rate: A slower rate of administration can allow for more gradual dilution of the formulation in the bloodstream, reducing the risk of precipitation.
-
Filter the Solution: Always filter the final formulation through a 0.22 µm syringe filter before injection to remove any undissolved particles.
Q3: Can I use a different vehicle than the ones recommended?
A3: While other vehicles may be suitable, it is crucial to perform solubility and stability tests before in vivo use. Any new vehicle should be validated to ensure it does not interfere with the experimental outcomes or cause adverse reactions in the animals.
Quantitative Data on Vehicle Formulations
For in vivo experiments, multi-component vehicle systems are often employed to ensure the solubility and bioavailability of this compound. Below is a summary of suggested vehicle compositions.
| Vehicle Component | Formulation 1 | Formulation 2 | Formulation 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solubility | ≥ 2.08 mg/mL (4.86 mM) | ≥ 2.08 mg/mL (4.86 mM) | ≥ 2.08 mg/mL (4.86 mM) |
| Data sourced from MedChemExpress. |
Experimental Protocol: Preparation of this compound in a Multi-Component Vehicle
This protocol details the preparation of a common vehicle formulation for the in vivo administration of this compound.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final formulation needed and the desired final concentration of this compound. Calculate the required mass of this compound and the volume of each vehicle component based on the desired percentages (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Primary Dissolution: a. Weigh the calculated amount of this compound hydrochloride and place it in a sterile conical tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the mixture until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Addition of Co-solvents and Surfactants: a. To the DMSO solution, add the calculated volume of PEG300. Vortex thoroughly to ensure a homogenous mixture. b. Add the calculated volume of Tween-80 to the solution and vortex again until the solution is clear and uniform.
-
Final Dilution: a. Slowly add the calculated volume of sterile saline to the mixture in a dropwise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound. b. Continue to vortex for an additional 1-2 minutes to ensure complete mixing.
-
Sterilization: a. Draw the final solution into a sterile syringe. b. Attach a 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile tube. This step removes any potential microbial contamination and undissolved microparticles.
-
Final Inspection and Use: a. Visually inspect the final filtered solution for any signs of precipitation or cloudiness. The solution should be clear. b. It is recommended to use the prepared formulation on the same day.[1]
Visualizations
References
minimizing ICI 199441 degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of ICI 199441 during storage. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
While specific public data on the degradation pathways of this compound is limited, based on its structure as a complex organic molecule, several factors are likely to contribute to its degradation. These include exposure to light (photodegradation), elevated temperatures, humidity, and repeated freeze-thaw cycles. The presence of oxidizing agents or inappropriate pH conditions in solutions can also accelerate degradation.
Q2: How can I visually inspect my this compound sample for signs of degradation?
Visual inspection can be an initial, though not definitive, indicator of degradation. Look for changes in the physical appearance of the compound, such as a change in color, clumping of the powder, or the appearance of an oily residue. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a conclusive assessment.
Q3: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. The container should be tightly sealed and protected from light and moisture. Storing the compound in a desiccator at low temperatures can provide an additional layer of protection against humidity.
Q4: I need to prepare a stock solution of this compound. What is the best practice to maintain its stability?
It is advisable to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. The choice of solvent can also impact stability; consult the manufacturer's datasheet for recommended solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution | 1. Prepare a fresh stock solution from solid compound.2. Perform a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC).3. Aliquot the new stock solution into single-use vials and store at -80°C. |
| Change in physical appearance of solid compound | Improper storage conditions (exposure to light, moisture, or heat) | 1. Discard the degraded compound.2. Review storage procedures to ensure the compound is protected from light, moisture, and stored at the recommended temperature.3. When handling the solid, work quickly and in a low-humidity environment. |
| Loss of compound activity over time | Gradual degradation in solution | 1. Avoid long-term storage of solutions.2. If short-term storage is necessary, store aliquots at -80°C and use within a limited timeframe.3. Include a positive control in your experiments to monitor the activity of your compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for assessing the purity of this compound and detecting degradation products. The specific parameters may need to be optimized for your system.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
The purity of this compound can be estimated by calculating the area of the main peak as a percentage of the total peak area.
-
The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.
-
Visualizations
Technical Support Center: Overcoming Poor Cell Permeability of ICI 199441
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering issues with the cell permeability of ICI 199441, a potent and selective κ-opioid receptor agonist.[1][2][3] While this compound is recognized for its analgesic effects and its role in improving heart resistance to ischemia/reperfusion, its physicochemical properties may present challenges in achieving optimal intracellular concentrations in certain experimental models.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the κ-opioid receptor (KOR).[1][2] Its primary mechanism of action involves binding to and activating KORs, which are G protein-coupled receptors. This activation leads to various downstream signaling events, resulting in effects such as analgesia.[1][3] It is noted as a G protein-biased agonist, distinguishing it from other KOR ligands that may favor β-arrestin pathways.[1][3]
Q2: I am observing lower than expected activity of this compound in my cell-based assays. Could poor cell permeability be the cause?
While not extensively documented in publicly available literature as a primary issue, poor cell permeability can be a contributing factor to reduced efficacy in cell-based assays for many small molecules. If you are observing a discrepancy between the compound's expected potency (based on binding assays, for example) and its functional effect in whole-cell systems, assessing its cell permeability is a logical troubleshooting step.
Q3: What are some general strategies to improve the cellular uptake of a compound like this compound?
Several strategies can be employed to enhance the cell permeability of small molecules. These include:
-
Prodrug Approaches: Modifying the parent compound with a labile chemical group that is cleaved intracellularly to release the active drug.
-
Use of Permeation Enhancers: Co-administration with agents that transiently increase membrane permeability.[5][6]
-
Nanoparticle Formulation: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles to facilitate cellular entry.
-
Structural Modification/Analog Synthesis: Creating derivatives of the parent compound with more favorable physicochemical properties for membrane transport.[7]
Q4: Are there any known analogs of this compound with potentially better permeability?
Yes, analogs of this compound have been developed. For instance, trifluoromethylaryl derivatives were found to be potent analgesics with more restricted peripheral action compared to the parent compound, which could be indicative of altered permeability and distribution characteristics.[7]
Troubleshooting Guides
Problem: Low intracellular concentration of this compound detected.
Possible Cause: Poor passive diffusion across the cell membrane.
Suggested Solutions:
-
Optimize Assay Conditions:
-
Increase Incubation Time: Allow more time for the compound to penetrate the cells.
-
Adjust pH of the Medium: The charge state of the compound can influence its ability to cross the lipid bilayer.
-
Incorporate a Surfactant (with caution): A very low, non-toxic concentration of a mild surfactant like DMSO can sometimes aid in solubilization and membrane fluidity.
-
-
Employ a Permeation Enhancer:
-
Co-incubate your cells with this compound and a known, non-disruptive permeation enhancer. The choice and concentration of the enhancer should be carefully optimized to avoid cytotoxicity.
-
-
Synthesize a Lipophilic Prodrug:
-
Consider a medicinal chemistry approach to mask polar functional groups on this compound with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases).
-
Problem: Discrepancy between in vitro binding affinity and cellular functional assay results.
Possible Cause: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
Suggested Solutions:
-
Use of Efflux Pump Inhibitors:
-
Co-administer this compound with a known inhibitor of common efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if the intracellular concentration and functional activity increase.
-
-
Assess Compound Efflux Directly:
-
Utilize cell lines that overexpress specific efflux transporters to determine if this compound is a substrate.
-
Experimental Protocols
Protocol 1: In Vitro Cell Permeability Assessment using a Transwell Assay
This protocol provides a method to quantify the permeability of this compound across a cell monolayer, such as Caco-2 cells, which are a common model for the intestinal barrier.
Materials:
-
Transwell inserts with a permeable polycarbonate membrane
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
This compound stock solution
-
Hanks' Balanced Salt Solution (HBSS) or another suitable buffer
-
LC-MS/MS or other sensitive analytical method for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density that will allow them to form a confluent monolayer.
-
Monolayer Integrity Check: Culture the cells for approximately 21 days to allow for differentiation and formation of tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add a known concentration of this compound to the apical (A) chamber (for A-to-B permeability) or the basolateral (B) chamber (for B-to-A permeability).
-
At specified time intervals, collect samples from the receiver chamber (B for A-to-B, A for B-to-A).
-
Replace the removed volume with fresh buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Data Presentation
Table 1: Hypothetical Permeability Data for this compound and Analogs
| Compound | Papp (A to B) (cm/s) | Papp (B to A) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 1.5 x 10⁻⁶ | 4.5 x 10⁻⁶ | 3.0 |
| Analog A (Prodrug) | 5.2 x 10⁻⁶ | 5.5 x 10⁻⁶ | 1.1 |
| Analog B (CF₃-aryl) | 2.1 x 10⁻⁶ | 2.3 x 10⁻⁶ | 1.1 |
Visualizations
Caption: Troubleshooting workflow for addressing poor cell permeability.
Caption: Factors influencing the cellular activity of this compound.
References
- 1. ICI-199,441 [medbox.iiab.me]
- 2. ICI-199441 | κ-Opioid Receptor Agonist | MedChemExpress [medchemexpress.eu]
- 3. ICI-199,441 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylacetamides as peripherally restricted kappa opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining ICI 199441 Dosage for Specific Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of ICI 199441 for specific animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2][3] As a G protein-coupled receptor (GPCR), KOR activation by this compound initiates a signaling cascade that modulates neuronal activity and has been shown to produce analgesic effects and protect against ischemia-reperfusion injury in the heart.[1][2][3]
Q2: What are the known side effects of kappa-opioid receptor agonists that I should be aware of when using this compound?
A2: While specific adverse effect profiles for this compound are not extensively documented in publicly available literature, the class of kappa-opioid receptor (KOR) agonists is known to produce centrally-mediated side effects. These can include dysphoria, aversion, and sedation.[4] It is crucial to carefully observe animals for any signs of distress or unusual behavior, especially during initial dose-finding studies.
Q3: I am seeing precipitation in my this compound solution. What can I do?
A3: Precipitation can be a common issue when preparing solutions of hydrophobic compounds for in vivo use. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2] It is also critical to ensure that the solvent system is appropriate for your intended route of administration and that the final solution is clear before administration. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable or unexpected behavioral responses | - Dose is on a steep part of the dose-response curve. - Animal strain or sex differences. - Inconsistent drug administration. - Environmental stressors affecting animal behavior. | - Conduct a thorough dose-response study to identify a reliable dose.- Ensure consistency in animal strain, sex, and age across experimental groups.- Standardize the administration technique and timing.- Acclimatize animals to the experimental environment to minimize stress. |
| Lack of efficacy | - Inadequate dosage. - Poor bioavailability with the chosen route of administration. - Degradation of the compound. - Incorrect formulation. | - Increase the dose in a stepwise manner.- Consider a different route of administration (e.g., intravenous for higher bioavailability).- Prepare fresh solutions for each experiment and store the stock solution as recommended (-20°C for short-term, -80°C for long-term).[2]- Review and optimize the formulation; ensure complete dissolution. |
| Signs of animal distress (e.g., excessive sedation, aversion) | - Dose is too high. - Rapid administration. | - Reduce the dose.- Administer the drug more slowly, especially for intravenous injections.- Closely monitor the animals post-administration. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a closely related selective kappa-opioid receptor agonist, U-50,488H, to guide dosage selection. Note: Dosages for U-50,488H are provided as a reference due to the limited availability of specific dosage data for this compound in certain models and should be used as a starting point for dose-ranging studies.
| Animal Model | Compound | Application | Route of Administration | Dosage Range | Observed Effect(s) |
| Wistar Rat | This compound | Cardiac Ischemia/Reperfusion | Intravenous (IV) | 0.1 mg/kg | Potent antiarrhythmic effect.[1][2][3] |
| Rat | U-50,488H | Cardiovascular | Intravenous (IV) Infusion | 0.1 - 1.0 mg/kg | Dose-dependent effects on heart rate. |
| Mouse | U-50,488H | Analgesia (Hot Plate & Tail Immersion) | Subcutaneous (s.c.) | 1 - 3 mg/kg | Significant analgesic and aversive actions.[1] |
| Mouse | U-50,488H | Antinociception (Tail Flick) | Subcutaneous (s.c.) | Dose-dependent | Antinociceptive effect.[3] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This protocol provides a general framework. Specific parameters should be optimized for your experimental design.
1. Formulation and Preparation:
-
Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent such as DMSO. For example, a 20.8 mg/mL stock in DMSO.[2] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2]
-
Working Solution Preparation (Example for Intravenous Injection):
-
Start with the required volume of the DMSO stock solution.
-
Sequentially add co-solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used.[2]
-
Prepare the working solution fresh on the day of the experiment.[2]
-
2. Animal Preparation:
-
Acclimatize animals to the housing and experimental conditions for a sufficient period before the experiment.
-
Record the body weight of each animal to accurately calculate the injection volume.
3. Administration:
-
Intravenous (IV): Administer the solution via a suitable vein (e.g., tail vein in mice and rats).
-
Intraperitoneal (IP): Inject into the lower quadrant of the abdomen.
-
Subcutaneous (SC): Inject into the loose skin over the back or flank.
-
The volume of administration will depend on the animal model and route.
4. Post-Administration Monitoring:
-
Observe the animals for the desired pharmacological effects at predetermined time points.
-
Monitor for any adverse reactions or signs of distress.
Visualizations
Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: KOR signaling cascade initiated by this compound.
General Experimental Workflow for In Vivo Dosing
Caption: A typical workflow for in vivo experiments with this compound.
References
- 1. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 2. Morphine can produce analgesia via spinal kappa opioid receptors in the absence of mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous mu-opioid receptor adaptation by repeated stimulation of kappa-opioid receptor: up-regulation of G-protein activation and antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative In Vitro Analysis of the Kappa Opioid Receptor Agonists: ICI 199441 vs. U-50488
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potencies of two selective kappa opioid receptor (KOR) agonists, ICI 199441 and U-50488. This document synthesizes available experimental data to highlight the binding affinities and functional activities of these compounds, offering a valuable resource for studies in pharmacology and neuroscience.
This guide presents a summary of quantitative data in a structured format, details the experimental methodologies from key studies, and includes diagrams of the KOR signaling pathway and a representative experimental workflow to visually articulate the scientific processes.
Quantitative Comparison of In Vitro Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and U-50488 at the kappa opioid receptor. These values have been compiled from various in vitro studies.
| Compound | Parameter | Value | Species/System | Radioligand | Reference |
| This compound | Ki | 0.04 nM | Human KOR in CHO-K1 cells | [3H]diprenorphine | [1] |
| Ki | 0.05 nM | Not Specified | [3H]U-69593 | [1] | |
| IC50 | 6.9 nM | Guinea pig brain membrane | [3H]bremazocine | [1] | |
| U-50488 | pKi | 8.7 | Rat KOR | Not Specified | [2] |
| EC50 | 1.7 nM | Not Specified | HTRF assay | [2] | |
| IC50 | 370 nM | Rabbit vas deferens | Not Specified | [2] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the typical protocols used to determine the binding affinity and functional potency of KOR ligands.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human kappa opioid receptor or from brain tissue (e.g., guinea pig or rat brain).[1][3]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]diprenorphine, [3H]U-69593, or [3H]bremazocine) and varying concentrations of the unlabeled competitor drug (this compound or U-50488).[1]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor.
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, a key step in KOR signaling.
-
Incubation: Cell membranes expressing the KOR are incubated with the agonist (this compound or U-50488), GDP, and [35S]GTPγS.
-
G-Protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.[3]
-
Measurement: The amount of bound [35S]GTPγS is quantified to determine the extent of G-protein activation.
-
Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.
-
-
cAMP Inhibition Assay: KOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Culture: Cells expressing KOR are treated with forskolin (B1673556) to stimulate cAMP production.
-
Agonist Treatment: The cells are then incubated with varying concentrations of the KOR agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[2]
-
Analysis: The concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.
Discussion
Both this compound and U-50488 are established as potent and selective agonists for the kappa opioid receptor. The compiled data indicates that this compound exhibits a higher binding affinity for the KOR, with Ki values in the sub-nanomolar range.[1] U-50488 also demonstrates high potency, particularly in functional assays measuring G-protein activation.[2] It is important to note that the in vitro potency of a compound can be influenced by the specific assay conditions, cell type, and radioligand used. Therefore, the values presented should be interpreted within the context of their respective experimental setups.
Recent research has also focused on the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[4][5] This property is of significant interest in drug development as it may allow for the design of therapeutic agents with improved side-effect profiles. Both this compound and U-50488 have been studied in the context of biased agonism, contributing to a deeper understanding of KOR pharmacology.[6]
References
- 1. ICI-199441 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Properties of Structurally Diverse Kappa Opioid Receptor Ligands: Toward in Vitro Models of in Vivo Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 6. ICI-199,441 [medbox.iiab.me]
A Comparative Analysis of ICI 199441 and Traditional Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of the selective κ-opioid receptor (KOR) agonist, ICI 199441, and traditional opioid analgesics that primarily act on the μ-opioid receptor (MOR). The information presented is supported by experimental data to assist researchers in understanding the key differences in mechanism, efficacy, and potential side effect profiles.
Executive Summary
This compound represents a distinct class of opioid agonists with a mechanism of action that diverges significantly from traditional opioids like morphine. As a potent and selective κ-opioid receptor (KOR) agonist, this compound is noted for its G protein-biased signaling, a characteristic that theoretically separates its analgesic effects from some of the undesirable side effects associated with KOR activation.[1] In contrast, traditional opioids exert their primary analgesic and adverse effects through the μ-opioid receptor (MOR). This fundamental difference in receptor preference and signaling pathways leads to distinct pharmacological profiles, particularly concerning side effects such as respiratory depression and abuse potential.
Mechanism of Action: A Tale of Two Receptors
This compound: The G Protein-Biased κ-Opioid Agonist
This compound is a potent and selective agonist for the κ-opioid receptor (KOR).[1] Its mechanism is characterized by "biased agonism," meaning it preferentially activates the G protein signaling pathway over the β-arrestin pathway.[1] The G protein pathway is primarily associated with the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway is linked to adverse effects such as dysphoria and sedation. By favoring the G protein pathway, this compound has the potential to provide analgesia with a reduced side-effect profile compared to non-biased KOR agonists.
Traditional Opioid Analgesics: The μ-Opioid Receptor Pathway
Traditional opioid analgesics, such as morphine, primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR).[2] Like KOR, MOR is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade through G proteins, leading to analgesia. However, activation of the MOR is also strongly associated with a range of adverse effects, including respiratory depression, constipation, euphoria, and a high potential for abuse and addiction.[3] The signaling of traditional opioids through the MOR involves both G protein and β-arrestin pathways, with the latter being implicated in tolerance and some of the negative side effects.[3]
Signaling Pathways
The signaling pathways for this compound and traditional opioid analgesics are distinct due to their primary receptor targets.
Comparative Performance Data
Receptor Binding Affinity
The selectivity of an opioid agonist for its target receptor over other opioid receptors is a critical determinant of its pharmacological profile. The following table summarizes the receptor binding affinities (Ki) of this compound and several traditional opioid analgesics. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Target | κ-Opioid (Ki, nM) | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) |
| This compound | κ-Opioid | 0.04 [4] | 54 [4] | 24 [4] |
| Morphine | μ-Opioid | 280 | 2.5 | 230 |
| Fentanyl | μ-Opioid | 1400 | 0.7 | 180 |
| Oxycodone | μ-Opioid | 740 | 39 | 2500 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from the literature for comparative purposes.
As the data indicates, this compound demonstrates high affinity and selectivity for the κ-opioid receptor compared to the μ- and δ-opioid receptors. In contrast, traditional opioids like morphine, fentanyl, and oxycodone show a clear preference for the μ-opioid receptor.
Analgesic Potency
The analgesic potency of a compound is typically determined using animal models of pain, such as the hot plate test, where the dose required to produce a defined analgesic effect in 50% of the subjects (ED50) is measured.
While direct head-to-head comparative studies providing ED50 values for this compound and traditional opioids in the same hot plate test are limited, available data for morphine from various studies in rats show a range of ED50 values, typically between 2.6 mg/kg and 10.6 mg/kg depending on the specific experimental conditions.[4][5] The lack of a directly comparable ED50 value for this compound from a similar study design prevents a definitive quantitative comparison of their analgesic potencies. However, this compound is described as a potent analgesic.[1]
Side Effect Profile: Respiratory Depression
One of the most significant and life-threatening side effects of traditional μ-opioid agonists is respiratory depression. This effect is a major contributor to overdose fatalities.
Experimental Protocols
Hot Plate Test for Analgesia
The hot plate test is a widely used method to assess the thermal nociceptive threshold in animals, providing a measure of analgesic efficacy.
Methodology:
-
Animal Acclimatization: Rodents (typically mice or rats) are acclimatized to the testing room and the hot plate apparatus to reduce stress-induced variability.
-
Baseline Measurement: Each animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Animals are administered the test compound (e.g., this compound or a traditional opioid) or a vehicle control via a specific route (e.g., subcutaneous or intraperitoneal).
-
Post-Treatment Measurement: At predetermined time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The analgesic effect is often calculated as the percentage of the Maximum Possible Effect (%MPE). Dose-response curves are then constructed to determine the ED50 value.
Whole-Body Plethysmography for Respiratory Depression
Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals.
Methodology:
-
Chamber Acclimatization: The animal is placed in a sealed plethysmography chamber and allowed to acclimatize.
-
Baseline Recording: Respiratory parameters, including respiratory rate (breaths per minute) and tidal volume, are recorded under normal air conditions to establish a baseline.
-
Drug Administration: The test compound or vehicle is administered to the animal.
-
Post-Drug Recording: Respiratory parameters are continuously monitored after drug administration to assess any changes from baseline.
-
Data Analysis: The recorded data is analyzed to determine the extent of respiratory depression, often expressed as a percentage decrease in minute ventilation (respiratory rate × tidal volume) compared to baseline.
Conclusion
This compound and traditional opioid analgesics represent two distinct approaches to opioid-mediated analgesia. The high selectivity of this compound for the κ-opioid receptor and its G protein-biased signaling mechanism offer a potential advantage in terms of side effect profile, particularly concerning the risks of respiratory depression and abuse liability that are hallmarks of traditional μ-opioid agonists. While further direct comparative studies are needed to definitively quantify the relative analgesic potency and safety margins, the available data strongly suggest that this compound and similar compounds hold promise for the development of safer and more targeted pain therapeutics. Researchers are encouraged to consider these fundamental differences when designing studies and developing novel analgesic agents.
References
- 1. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective kappa opioid agonist for spinal analgesia without the risk of respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the respiratory effects of oxycodone versus morphine: a randomised, double-blind, placebo-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ICI 199441 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist, across different cellular contexts. By examining experimental data from various cell lines, this document aims to facilitate a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent. The guide also includes a comparison with other relevant KOR agonists to provide a broader perspective on its performance.
Introduction to this compound
This compound is a selective agonist for the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including analgesia, mood regulation, and addiction.[1] Notably, this compound has been identified as a G protein-biased agonist, preferentially activating G protein signaling pathways over β-arrestin recruitment.[1][2] This biased agonism is a desirable characteristic in drug development, as it may lead to therapeutic effects with a reduced side-effect profile compared to non-biased agonists.
Comparative Efficacy and Potency of KOR Agonists
The following tables summarize the quantitative data on the effects of this compound and other KOR agonists in different cell lines. The primary endpoints for comparison are G protein activation, typically measured by [³⁵S]GTPγS binding assays, and receptor internalization, a process often mediated by β-arrestin.
Table 1: Cross-Validation of this compound Effects in Neuro-2a (N2a) Cells
This table presents data from a study by DiMattio et al. (2015), which directly compared the activity of this compound in N2a cells stably expressing either the human KOR (hKOR) or the mouse KOR (mKOR).[2] This provides a clear example of cross-validation, revealing species-specific differences in the drug's signaling bias.
| Agonist | Cell Line | Receptor | G Protein Activation (pEC₅₀) | G Protein Activation (Eₘₐₓ %) | Receptor Internalization (pEC₅₀) | Receptor Internalization (Eₘₐₓ %) | Bias |
| This compound | N2a | hKOR | 8.3 ± 0.1 | 85 ± 4 | < 6 | < 10 | G protein |
| This compound | N2a | mKOR | 7.9 ± 0.1 | 79 ± 5 | 7.8 ± 0.1 | 88 ± 7 | Internalization |
| U-50488 | N2a | hKOR | 7.7 ± 0.1 | 100 | 7.5 ± 0.1 | 100 | Balanced |
| U-50488 | N2a | mKOR | 7.9 ± 0.1 | 100 | 7.8 ± 0.1 | 100 | Balanced |
Data adapted from DiMattio et al., 2015.[2] Eₘₐₓ is relative to the maximal effect of U-50488.
Table 2: Comparison of KOR Agonists in Various Cell Lines
This table compiles data from multiple studies to provide a broader comparison of this compound with the commonly used KOR agonist U-50488 and other alternatives in different cell line models. Direct cross-validation in the same study is limited across all listed cell lines.
| Agonist | Cell Line | Key Effect | Quantitative Data | Reference |
| This compound | N2a (hKOR) | G protein activation | pEC₅₀: 8.3 | [2] |
| U-50488 | CHO (hKOR) | G protein activation | pEC₅₀: 8.52 (BRET) | [3] |
| U-50488 | CHO (rat KOR) | Inhibition of cAMP | IC₅₀: 3.2 nM | [4] |
| U-50488 | HEK293 (mycKOR) | ROS production | Significant increase at 100 nM | [5] |
| U-50488 | HeLa | Ca²⁺ channel inhibition | ~35% inhibition at 20 µM | [6] |
| Nalfurafine | U2OS (hKOR) | β-arrestin-2 recruitment | Partial agonist | [7] |
| Salvinorin A | CHO (hKOR) | β-arrestin-2 recruitment | EC₅₀: 14.5 nM | [8] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. ICI-199,441 [medbox.iiab.me]
- 2. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AMP regulates the calcium transients released from IP(3)-sensitive stores by activation of rat kappa-opioid receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 8. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ICI 199441 and Salvinorin A: Two Potent Kappa-Opioid Receptor Agonists with Divergent Signaling Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ICI 199441 and Salvinorin A, two highly potent and selective agonists for the kappa-opioid receptor (KOR). While both compounds target the same receptor, their distinct chemical structures and, most importantly, their differing intracellular signaling mechanisms, lead to vastly different pharmacological outcomes. This comparison highlights the critical role of biased agonism in modern drug development, particularly in designing therapeutics that separate desired effects from adverse side effects.
Salvinorin A, the primary psychoactive component of the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and acts as an unbiased or balanced KOR agonist.[1] In contrast, this compound is a synthetic compound that demonstrates significant G protein bias, a property believed to be key for unlocking the therapeutic potential of KOR activation while avoiding debilitating side effects.[2][3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the fundamental and pharmacological properties of this compound and Salvinorin A.
Table 1: General and Physicochemical Properties
| Property | This compound | Salvinorin A |
|---|---|---|
| Chemical Class | Substituted Acetamide | Neoclerodane Diterpenoid |
| Origin | Synthetic | Natural (from Salvia divinorum) |
| Molecular Formula | C₂₁H₂₄Cl₂N₂O[4] | C₂₃H₂₈O₈ |
| Molecular Weight | 391.33 g/mol [4] | 432.5 g/mol |
| Key Structural Feature | Contains basic nitrogen | Non-nitrogenous[1] |
Table 2: Comparative Pharmacological Data
| Parameter | This compound | Salvinorin A |
|---|---|---|
| KOR Binding Affinity (Ki, nM) | 0.04[5] | 1.82 - 2.3[5][6] |
| MOR Binding Affinity (Ki, nM) | 54[5] | >1000[5][6] |
| DOR Binding Affinity (Ki, nM) | 24[5] | >1000[5][6] |
| KOR/MOR Selectivity | ~1350-fold | >435-fold[6] |
| KOR/DOR Selectivity | ~600-fold | >435-fold[6] |
| G-protein Activation (EC₅₀, nM) | Data not available | ~4.73 (cAMP assay)[7] |
| β-arrestin Recruitment (EC₅₀, nM) | Data not available | ~10.5 (Tango assay)[7] |
| Signaling Bias | G protein-biased[2][3][8] | Unbiased / Balanced[7][8] |
Mechanism of Action: The Critical Role of Biased Agonism
The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, it initiates at least two major intracellular signaling cascades:
-
G Protein Signaling: Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This pathway is strongly associated with the therapeutic effects of KOR agonists, such as analgesia (pain relief) and antipruritus (anti-itch).[9][10]
-
β-Arrestin Recruitment: Following G protein activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and internalization but also initiates separate, G protein-independent signaling cascades. The β-arrestin pathway is increasingly linked to the adverse side effects of KOR activation, including dysphoria, sedation, and psychotomimetic effects.[10][11]
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This concept is central to the differences between this compound and Salvinorin A.
-
This compound is a G protein-biased agonist . It selectively stabilizes a receptor conformation that favors G protein coupling over β-arrestin recruitment. This profile is highly desirable for developing therapeutics, as it may provide analgesia with a significantly reduced risk of dysphoria and sedation.[2][9][10]
-
Salvinorin A is an unbiased agonist , meaning it activates both the G protein and β-arrestin pathways with similar efficacy.[7][8] This balanced activation profile is consistent with its powerful analgesic and anti-addictive potential in preclinical models, but also its profound hallucinogenic, dysphoric, and sedative effects in humans.[1][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of novel KOR ligands. Below are standardized protocols for key in vitro assays used to determine the binding affinity and functional profile of compounds like this compound and Salvinorin A.
Protocol 1: Radioligand Competition Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Inhibition Constant, Ki) of a test compound for the kappa-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human KOR (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]U-69,593 or another suitable KOR-selective radioligand.
-
Test Compound (e.g., this compound) and Reference Compound (e.g., unlabeled U-69,593).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer.
-
50 µL of the radioligand at a concentration near its Kd value.
-
50 µL of the test compound at various concentrations (for competition curve) or buffer/reference compound (for controls).
-
50 µL of the cell membrane preparation (50-100 µg protein per well).
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-labeled reference KOR agonist (e.g., 10 µM U-69,593).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay (for G Protein Activation)
Objective: To measure the functional activation of Gi/o proteins coupled to the KOR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[13][14]
Materials:
-
KOR-expressing cell membranes.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS.
-
Test Agonist (e.g., Salvinorin A).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads or filtration apparatus.
Procedure:
-
Membrane Pre-incubation: Pre-incubate cell membranes with GDP (e.g., 10-30 µM) on ice for at least 15 minutes to ensure G proteins are in their inactive, GDP-bound state.[15]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
The test agonist at various concentrations.
-
The pre-incubated cell membrane/GDP mixture.
-
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[15]
-
Controls:
-
Basal Binding: No agonist added.
-
Non-specific Binding: A high concentration of unlabeled GTPγS (e.g., 10 µM) is added.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]
-
Termination and Detection:
-
Filtration Method: Terminate by rapid filtration through glass fiber filters and measure radioactivity as in the binding assay.
-
SPA Method: If using SPA beads, add the bead suspension, allow them to settle, and count the plate directly in a microplate scintillation counter.
-
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) for G protein activation.
Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To quantify ligand-induced recruitment of β-arrestin to the KOR, a key measure of the second signaling pathway.[16]
Materials:
-
PathHunter® cell line stably co-expressing a KOR-ProLink™ (PK) fusion protein and a β-arrestin-Enzyme Acceptor (EA) fusion protein.
-
Cell plating reagent and assay buffer.
-
Test Agonist.
-
PathHunter® Detection Reagents (containing chemiluminescent substrate).
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into the 384-well plates at a specified density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[17]
-
Compound Preparation: Prepare serial dilutions of the test agonist in assay buffer.
-
Agonist Stimulation: Add a small volume (e.g., 5 µL) of the diluted agonist to the cells. Include wells with buffer only as a negative control.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[17]
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes to allow the chemiluminescent signal to develop.
-
-
Signal Reading: Read the plate on a luminometer to measure the signal generated by the complemented β-galactosidase enzyme.
-
Data Analysis: Plot the luminescence signal (Relative Light Units) against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ and Emax for β-arrestin recruitment.
Experimental and Logical Workflow Visualization
The characterization of a novel KOR agonist follows a logical progression from initial binding studies to functional and in vivo analysis.
Conclusion and Future Directions
The comparison between this compound and Salvinorin A serves as a powerful illustration of the principle of biased agonism at the kappa-opioid receptor. While both are highly potent and selective KOR agonists, their pharmacological profiles are dramatically different.
-
Salvinorin A , as an unbiased agonist, potently activates both G protein and β-arrestin signaling, resulting in a complex profile that includes potential therapeutic effects alongside significant adverse hallucinogenic and dysphoric effects.[1][12]
-
This compound , as a G protein-biased agonist, represents a more refined approach to KOR-targeted therapy.[2][3] By preferentially engaging the G protein pathway, it and similar compounds have the potential to deliver the analgesic benefits of KOR activation while minimizing the β-arrestin-mediated side effects that have historically hindered the clinical development of KOR agonists.[9][10]
For drug development professionals, this analysis underscores the necessity of moving beyond simple binding affinity and efficacy measurements. A comprehensive understanding of a compound's signaling signature, determined through the functional assays detailed here, is essential for predicting its in vivo effects and therapeutic window. The development of G protein-biased KOR agonists like this compound offers a promising path toward safer and more effective treatments for pain, pruritus, and other conditions, without the liabilities of traditional opioids or unbiased KOR agonists.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI-199,441 [medbox.iiab.me]
- 3. ICI-199,441 - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. transpopmed.org [transpopmed.org]
- 8. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
A Comparative Guide to the In Vivo Efficacy of κ-Opioid Receptor Agonists in Behavioral Models
An Objective Comparison of ICI 199441 with Alternative κ-Opioid Receptor Agonists Using Preclinical Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in vivo efficacy of the potent and selective κ-opioid receptor (KOR) agonist, this compound. While this compound has been identified as a KOR agonist with analgesic properties, publicly available data on its dose-dependent effects in common behavioral assays are limited. Therefore, this document serves as a guide for researchers looking to confirm its efficacy by comparing it with well-characterized KOR agonists, U-50,488 and bremazocine (B1667778). The presented data for the comparator compounds are derived from published literature and are intended to serve as a benchmark for the expected pharmacological profile of this compound.
The primary behavioral paradigms discussed—the tail-flick test, the hot-plate test, and locomotor activity assessment—are standard preclinical tools for evaluating the analgesic and central nervous system effects of opioid compounds. Detailed experimental protocols and representative data are provided to facilitate the design and interpretation of future in vivo studies of this compound.
Mechanism of Action: κ-Opioid Receptor Signaling
This compound, U-50,488, and bremazocine exert their effects by acting as agonists at the κ-opioid receptor, a G protein-coupled receptor (GPCR). Activation of the KOR by these ligands initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and other central nervous system effects. The canonical signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the dose-dependent effects of U-50,488 and bremazocine in key behavioral assays. These data provide a reference for the anticipated potency and efficacy of this compound.
Table 1: Analgesic Efficacy in the Tail-Flick Test
The tail-flick test assesses the spinal analgesic effects of compounds by measuring the latency of a rodent to withdraw its tail from a thermal stimulus. An increase in withdrawal latency is indicative of antinociception.
| Compound | Animal Model | Route of Administration | Dose Range | Peak Effect (Latency) | Reference |
| This compound | Mouse/Rat | i.p. / s.c. | Data not available | To be determined | N/A |
| U-50,488 | Mouse | i.p. | 2 - 25 mg/kg | Dose-dependent increase in latency (e.g., ~5.4s at 5 mg/kg)[1] | [1] |
| Rat | i.v. | 3.3 mg/kg | No significant effect in this specific study[2] | [2] | |
| Bremazocine | Mouse/Rat | Not specified | Not specified | Reported to be 3-4 times more potent than morphine[3][4] | [3][4] |
Table 2: Analgesic Efficacy in the Hot-Plate Test
The hot-plate test measures the supraspinal analgesic effects of compounds by recording the latency of a rodent to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface.
| Compound | Animal Model | Route of Administration | Dose Range | Peak Effect (Latency) | Reference |
| This compound | Mouse/Rat | i.p. / s.c. | Data not available | To be determined | N/A |
| U-50,488 | Mouse | Not specified | Not specified | Reported to reduce pain transmission[5] | [5] |
| Bremazocine | Mouse/Rat | Not specified | Not specified | Reported to be 3-4 times more potent than morphine[3][4] | [3][4] |
Table 3: Effects on Spontaneous Locomotor Activity
The open-field test is used to assess spontaneous locomotor activity. κ-Opioid agonists can have biphasic effects, with lower doses sometimes increasing and higher doses decreasing locomotor activity.
| Compound | Animal Model | Route of Administration | Dose Range | Effect on Locomotion | Reference |
| This compound | Mouse/Rat | i.p. / s.c. | Data not available | To be determined | N/A |
| U-50,488 | Mouse | Not specified | 1.25 - 2.5 mg/kg | Increased activity[6] | [6] |
| Mouse | Not specified | Higher doses | Decreased activity[6] | [6] | |
| Hamster | Not specified | 1 mg/kg | Hyperactivity[7] | [7] | |
| Hamster | Not specified | 10 mg/kg | Hypoactivity[7] | [7] | |
| Bremazocine | Mouse | Not specified | 0.075 - 0.15 mg/kg | Increased activity[6] | [6] |
| Mouse | Not specified | Higher doses | Decreased activity[6] | [6] |
Experimental Protocols
Detailed methodologies for the key behavioral tests are provided below to ensure reproducibility and accurate comparison of results.
Workflow for Behavioral Testing
The general workflow for conducting behavioral experiments to assess the in vivo efficacy of a test compound involves acclimatization of the animals, baseline measurements, drug administration, and subsequent behavioral testing at specified time points.
Tail-Flick Test Protocol
Objective: To measure the spinal analgesic effect of a test compound.
Apparatus: A tail-flick apparatus with a radiant heat source and an automated timer.
Procedure:
-
Acclimatization: Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment. Also, acclimatize the animals to the restraining device for several short periods on the day prior to testing.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source. The timer starts automatically when the heat source is activated. The timer stops when the animal flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, a comparator compound (e.g., U-50,488), or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick measurement as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated as: % MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
Hot-Plate Test Protocol
Objective: To assess the supraspinal analgesic effect of a test compound.
Apparatus: A hot-plate apparatus with a controlled temperature surface (typically 52-55°C) and a transparent cylinder to confine the animal.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes.
-
Baseline Latency: Place the animal on the heated surface of the hot-plate and immediately start a timer. Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping. Stop the timer and remove the animal as soon as a response is observed. Record this baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Drug Latency: At specific time points after administration, repeat the hot-plate test.
-
Data Analysis: Calculate the % MPE as described for the tail-flick test.
Locomotor Activity Test Protocol
Objective: To measure the effect of a test compound on spontaneous locomotor activity.
Apparatus: An open-field arena (e.g., a square or circular enclosure) equipped with infrared beams or a video tracking system to monitor movement.
Procedure:
-
Acclimatization: Bring the animals to the testing room and allow them to acclimate for 30-60 minutes.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Immediately after administration, place the animal in the center of the open-field arena. The automated system will record various parameters for a set duration (e.g., 30-60 minutes).
-
Data Collection: Key parameters to be measured include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)
-
-
Data Analysis: Compare the locomotor parameters between the different treatment groups. Data is often analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific research needs and adherence to institutional animal care and use committee (IACUC) guidelines. The data for comparator compounds are compiled from existing literature and should be used as a reference. The efficacy of this compound in these behavioral paradigms needs to be determined through direct experimentation.
References
- 1. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bremazocine: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bremazocine: a kappa-opioid agonist with potent analgesic and other pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of U50,488H on locomotor activity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ICI 199441 and Other G Protein-Biased Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) presents a compelling target for the development of potent analgesics with a lower risk of addiction compared to mu opioid receptor (MOR) agonists. However, the clinical utility of traditional KOR agonists has been hampered by adverse effects such as dysphoria, sedation, and hallucinations. The discovery of biased agonism, where a ligand preferentially activates one signaling pathway over another, has opened new avenues for designing KOR agonists with improved therapeutic profiles. This guide provides a detailed comparison of ICI 199441, a known G protein-biased KOR agonist, with other prominent compounds exhibiting similar signaling properties.
The central hypothesis underpinning the development of G protein-biased KOR agonists is that the therapeutic effects, such as analgesia and anti-pruritus, are primarily mediated by G protein signaling, while the undesirable side effects are linked to the β-arrestin pathway.[1][2][3] By selectively activating the G protein pathway, these compounds aim to provide pain relief without the associated negative consequences.
Comparative In Vitro Pharmacology
The following tables summarize the in vitro pharmacological properties of this compound and other selected KOR agonists at the human KOR. These compounds are compared based on their binding affinity (Ki), their potency (EC50) and efficacy (Emax) in activating G protein signaling, and their potency and efficacy in recruiting β-arrestin. The bias factor, a quantitative measure of the preference for G protein signaling over β-arrestin recruitment, is also presented.
| Compound | Type | KOR Binding Affinity (Ki, nM) | Reference |
| This compound | G Protein-Biased Agonist | ~0.3 | [4] |
| Nalfurafine | G Protein-Biased Agonist | ~0.025 | [3] |
| Triazole 1.1 | G Protein-Biased Agonist | ~2.4 | [5] |
| RB-64 | G Protein-Biased Agonist | Not explicitly found | |
| 6'-GNTI | G Protein-Biased Agonist | ~1.6 | [6] |
| U-50,488H | Balanced Agonist | ~0.2 | [7] |
Table 1: Comparative Binding Affinities of KOR Agonists. This table outlines the binding affinity (Ki) of this compound and other G protein-biased and balanced KOR agonists for the kappa opioid receptor.
| Compound | G Protein Activation (EC50, nM) | G Protein Activation (Emax, % vs U-50,488H) | β-arrestin Recruitment (EC50, nM) | β-arrestin Recruitment (Emax, % vs U-50,488H) | Bias Factor (G protein vs β-arrestin) | Reference |
| This compound | ~0.3 | Not explicitly found | Significantly weaker than G protein activation | Significantly lower than G protein activation | ~5.7 | [4] |
| Nalfurafine | ~5.19 | 84 | ~250-fold less potent than for G protein activation | Lower than G protein activation | ~7 (rat KOR), ~300 (human KOR) | [3][8] |
| Triazole 1.1 | ~497 (mouse striatum) | ~100 | Significantly weaker than G protein activation | Lower than G protein activation | High G protein bias | [5] |
| RB-64 | ~4.73 | 101 | Nearly inactive | Very low | ~96 (mouse KOR) | [1] |
| 6'-GNTI | ~1.6 | 64 | Fails to recruit | Antagonist activity | Extremely G protein-biased | [6] |
| U-50,488H | ~43 | 100 | Potent recruitment | 100 | ~1 (Balanced) | [6][7] |
Table 2: Comparative Functional Activity and Bias of KOR Agonists. This table presents the potency (EC50) and efficacy (Emax) of this compound and other KOR agonists in G protein activation and β-arrestin recruitment assays, along with their calculated bias factors.
In Vivo Effects: Analgesia vs. Aversive Effects
A critical aspect of evaluating G protein-biased KOR agonists is their in vivo profile. The ideal compound would exhibit potent analgesic effects with a significant reduction in aversive and sedative side effects compared to balanced agonists.
| Compound | Analgesic Effects | Aversive/Sedative Effects | Reference |
| This compound | Potent analgesic effects | Reduced compared to balanced agonists | [9][10] |
| Nalfurafine | Potent antinociceptive and anti-pruritic effects | Reduced dysphoric effects in humans and animal models | [8][11] |
| Triazole 1.1 | Retained antinociceptive and antipruritic efficacy | Did not induce sedation or dysphoria in preclinical models | [5][12][13] |
| RB-64 | Analgesic effects | Induces aversion but not sedation or anhedonia | [1][2] |
| 6'-GNTI | Potent and efficacious analgesic efficacy in vivo | Predicted to not cause dysphoria due to lack of β-arrestin recruitment | [6] |
| U-50,488H | Analgesic effects | Induces sedation and dysphoria | [13][14] |
Table 3: Comparative In Vivo Effects of KOR Agonists. This table summarizes the observed analgesic properties and the propensity to induce aversive or sedative effects for this compound and other KOR agonists.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these biased agonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
References
- 1. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G protein-biased κ-opioid receptor agonist RB-64 is analgesic with a unique spectrum of activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. ICI-199441 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6′-Guanidinonaltrindole (6′-GNTI) Is a G Protein-biased κ-Opioid Receptor Agonist That Inhibits Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICI-199,441 [medbox.iiab.me]
- 10. ICI-199,441 - Wikipedia [en.wikipedia.org]
- 11. Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The G-protein biased kappa opioid agonists, triazole 1.1 and nalfurafine, produce non-uniform behavioral effects in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating ICI 199,441 Binding at the Kappa-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of ICI 199,441 for the kappa-opioid receptor (KOR) against other common KOR ligands. The presented data, derived from competitive radioligand binding assays, offers a clear quantitative comparison to aid in the evaluation and selection of compounds for research and drug development.
Comparative Binding Affinities of KOR Ligands
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
The following table summarizes the in vitro binding affinities (Ki) of ICI 199,441 and a selection of other well-characterized opioid receptor ligands for the mu (μ), delta (δ), and kappa (κ) opioid receptors. These values were determined using competitive radioligand binding assays with membranes from cells expressing the human KOR.
| Ligand | Type | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity Profile |
| ICI 199,441 | Agonist | 0.04 | 54 | 24 | Highly selective for KOR |
| U-50,488 | Agonist | 0.16 | >1,000 | 645 | Highly selective for KOR |
| Salvinorin A | Agonist | 1.82 | >10,000 | >1,000 | Highly selective for KOR |
| Nalfurafine (B1239173)* | Agonist | human KOR | rat MOR | mouse DOR | KOR Agonist |
| Naltrexone | Antagonist | - | - | - | Non-selective opioid antagonist |
| Naloxone | Antagonist | - | - | - | Non-selective with highest affinity for MOR |
| nor-Binaltorphimine (nor-BNI) | Antagonist | - | - | - | Selective KOR antagonist |
| JDTic | Antagonist | - | - | - | Selective KOR antagonist |
Note: Estimated nalfurafine Ki (nM) values are presented at the rat MOR, human KOR, and mouse DOR, respectively[1]. Ki values can vary between studies depending on the experimental conditions.
Experimental Protocol: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined through competitive radioligand binding assays. Below is a generalized protocol for such an assay to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., ICI 199,441) for the kappa-opioid receptor.
Materials:
-
Receptor Source: Membranes from Chinese hamster ovary (CHO) or human embryonic kidney (HEK) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.
-
Test Compounds: Unlabeled KOR ligands (agonists or antagonists) of interest, including ICI 199,441.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the KOR in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radioligand ([³H]U-69,593) at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Total Binding: In separate wells, add the assay buffer and radioligand only.
-
Non-specific Binding: In another set of wells, add the assay buffer, radioligand, and a high concentration of a non-labeled KOR ligand (e.g., unlabeled U-69,593) to saturate the receptors.
-
-
Incubation:
-
Add the prepared cell membranes to each well.
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizing the Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to validate the binding of ICI 199,441.
Caption: Workflow of a competitive radioligand binding assay.
References
Head-to-Head Comparison: ICI 199441 and Asimadoline for Kappa-Opioid Receptor Agonism
In the landscape of kappa-opioid receptor (KOR) agonists, ICI 199441 and Asimadoline have emerged as significant research compounds, each with a distinct pharmacological profile. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these molecules.
Executive Summary
Both this compound and Asimadoline are potent and selective agonists of the kappa-opioid receptor. Asimadoline has been extensively studied for its peripherally restricted effects and has undergone clinical trials for conditions such as irritable bowel syndrome (IBS). This compound, on the other hand, is noted for its high potency and its G protein-biased agonism at the human KOR, a feature that may confer a more favorable side-effect profile compared to unbiased agonists. This comparison will delve into their receptor binding affinities, functional potencies, and signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for this compound and Asimadoline, providing a clear comparison of their in vitro pharmacological properties.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (κ vs. μ / δ) |
| Asimadoline | Kappa | Human | 0.6[1] | 1.2[1][2] | ~400-500 fold vs. μ and δ[1] |
| Kappa | Guinea Pig | - | 3-6[1] | - | |
| Mu | Human | 216[1] | 601[1] | - | |
| Delta | Human | 313[1] | 597[1] | - | |
| This compound | Kappa | - | ~0.08* | - | Highly Selective |
| U-50,488 (Reference) | Kappa | Guinea Pig | 12 | - | Highly Selective vs. μ and δ |
*Estimated based on the report that this compound is 146-fold more active than U-50,488 in vitro, using a Kᵢ of 12 nM for U-50,488.[3]
Table 2: In Vitro Functional Potency
| Compound | Assay | Tissue/Cell Line | EC₅₀ (nM) | Agonist Activity |
| Asimadoline | Rabbit Vas Deferens | Rabbit | - | Full Agonist |
| This compound | - | - | - | Potent Agonist |
| U-50,488 (Reference) | Mouse Vas Deferens | Mouse | 8.2 | Full Agonist |
Signaling Pathways and Biased Agonism
Activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR), initiates downstream signaling cascades. A key differentiator between this compound and other KOR agonists is its biased agonism.
This compound is a G protein-biased agonist at the human KOR. This means it preferentially activates the G protein signaling pathway over the β-arrestin pathway. The recruitment of β-arrestin is associated with receptor desensitization and internalization, as well as some of the adverse effects of KOR activation, such as dysphoria. A G protein-biased agonist like this compound may therefore offer a therapeutic advantage by maximizing the desired analgesic effects while minimizing undesirable side effects.
Asimadoline is described as a full agonist at the kappa-opioid receptor.[1] While detailed studies on its bias profile are less prominent in the readily available literature, its development has focused on peripheral restriction to limit central nervous system (CNS) side effects.
Caption: Signaling pathways of KOR agonists.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the kappa-opioid receptor.
Materials:
-
Receptor Source: Membranes from Chinese hamster ovary (CHO) or human embryonic kidney (HEK) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.
-
Test Compounds: Unlabeled KOR ligands (e.g., this compound, Asimadoline).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), the radioligand (at a concentration near its Kₔ), and various concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Experimental workflow for a receptor binding assay.
GTPγS Binding Assay (Functional Assay)
Objective: To determine the functional potency (EC₅₀) and efficacy of a KOR agonist in stimulating G protein activation.
Materials:
-
Membrane Preparation: As described for the receptor binding assay.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compounds: KOR agonists (e.g., this compound, Asimadoline).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes expressing the KOR. Prepare solutions of [³⁵S]GTPγS, GDP, and the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the G proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal effect).
Conclusion
Both this compound and Asimadoline are valuable tools for investigating the kappa-opioid system. Asimadoline's development as a peripherally restricted agonist has provided significant insights into the role of peripheral KORs in visceral pain. This compound's profile as a highly potent, G protein-biased agonist at the human KOR presents an exciting avenue for the development of novel analgesics with a potentially improved safety profile. The choice between these compounds will ultimately depend on the specific research question, with Asimadoline being well-suited for studies of peripheral KOR function and this compound offering a tool to explore the therapeutic implications of biased agonism. Further direct, side-by-side comparative studies under identical experimental conditions would be invaluable for a more definitive differentiation of their pharmacological nuances.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for ICI 199441
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for ICI 199441, a potent kappa-opioid receptor agonist. Adherence to these guidelines is crucial for minimizing environmental impact and preventing misuse or diversion of this research chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound hydrochloride is presented below, offering a quick reference for handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 427.8 g/mol | [1] |
| Formula | C₂₁H₂₄Cl₂N₂O·HCl | [1] |
| Purity | ≥98% | [2] |
| Solubility | - Up to 100 mM in DMSO- Up to 50 mM in ethanol (B145695) | [1] |
| Storage (Powder) | -20°C for long-term (months to years)0-4°C for short-term (days to weeks) | [2] |
| Storage (In Solvent) | -80°C for up to 6 months-20°C for up to 1 month | [3] |
Step-by-Step Disposal Protocol
Given that this compound is a potent, biologically active compound, it must be treated as hazardous chemical waste. The following steps outline the recommended disposal procedure.
1. Waste Identification and Segregation:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated as hazardous waste.[4][5]
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[4]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container must be compatible with the chemical nature of the waste (e.g., if dissolved in a solvent, the container must be resistant to that solvent).
-
The original product container, once empty, can be used for collecting the same waste.[5]
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components, including solvents and their approximate concentrations.
-
Keep the waste container securely closed at all times, except when adding waste.[6]
3. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or methanol) before being discarded as regular waste.[7]
-
The rinsate from this process is considered hazardous waste and must be collected in the designated this compound waste container.[6][7]
-
After triple-rinsing, deface or remove the original label from the empty container before disposal.[7]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the storage and pickup of chemical waste.
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste in a laboratory setting.
This procedural guidance is designed to provide essential safety and logistical information for researchers and laboratory professionals. By adhering to these steps, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. ICI 199,441 hydrochloride | Kappa Opioid Receptor Agonists: R&D Systems [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Safeguarding Researchers: A Guide to Handling the Potent κ-Opioid Receptor Agonist ICI 199441
Disclaimer: No formal Safety Data Sheet (SDS) for ICI 199441 is publicly available. This guide is based on general best practices for handling potent, non-fully characterized research chemicals and should not replace a substance-specific risk assessment conducted by a qualified safety professional. Researchers must consult their institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound is a potent and selective κ-opioid receptor agonist, and like many research chemicals, its toxicological properties are not extensively documented.[1][2] Therefore, a conservative approach to handling is paramount to ensure the safety of all laboratory personnel. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal of this compound.
Chemical and Physical Properties of this compound
The following table summarizes the known chemical and physical properties of this compound hydrochloride. The lack of comprehensive toxicological data underscores the need for stringent safety precautions.
| Property | Value |
| Molecular Formula | C₂₁H₂₄Cl₂N₂O・HCl |
| Molecular Weight | 427.8 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol |
| Storage | Store at room temperature |
| CAS Number | 115199-84-3 |
| Toxicological Data (e.g., LD50, PEL, STEL) | Not available |
Personal Protective Equipment (PPE) Protocol
Due to the unknown hazards of this compound, a comprehensive PPE strategy is required to prevent exposure through inhalation, dermal contact, and eye contact. The following recommendations are based on a high-potency compound handling model.
Engineering Controls:
-
Primary Containment: All handling of solid this compound should be performed in a certified chemical fume hood, a ducted biological safety cabinet, or a containment isolator (glove box).
-
Ventilation: Ensure adequate ventilation in the laboratory.
Administrative Controls:
-
Restricted Access: Designate a specific area for handling this compound and restrict access to authorized personnel only.
-
Training: All personnel must be trained on the potential hazards of potent compounds and the specific procedures for handling and emergency response.
-
Hygiene: Wash hands thoroughly with soap and water before leaving the laboratory.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves, with the outer pair having extended cuffs. Gloves should be changed immediately if contaminated.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A disposable, back-closing, solid-front lab coat is required.
-
Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the powder outside of a containment system. A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
